NVP-ACC789
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4/c1-14-6-7-16(13-19(14)22)24-21-18-5-3-2-4-17(18)20(25-26-21)12-15-8-10-23-11-9-15/h2-11,13H,12H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWKSXUPEFVUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426082 | |
| Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300842-64-2 | |
| Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NVP-ACC789: An In-Depth Technical Guide to its Mechanism of Action as a VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
NVP-ACC789, also identified as ACC-789 and ZK-202650, is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting the ATP-binding site of these receptors, this compound effectively blocks the downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels. This inhibitory action on VEGFRs, particularly VEGFR-2, leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately hindering tumor growth and metastasis which are highly dependent on neovascularization.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against several key tyrosine kinases, demonstrating its selectivity for VEGFRs.
| Target Kinase | IC50 (µM) |
| Human VEGFR-1 (Flt-1) | 0.38[1] |
| Human VEGFR-2 (KDR/Flk-1) | 0.02[1] |
| Mouse VEGFR-2 | 0.23[1] |
| Human VEGFR-3 (Flt-4) | 0.18[1] |
| PDGFR-β | 1.4[1] |
| FGFRs | >10[1] |
| PDGFRα | >10[1] |
Table 1: In vitro inhibitory activity of this compound against various receptor tyrosine kinases.
In cellular assays, this compound has been shown to reduce the number of bovine microvascular endothelial (BME) cells to baseline levels at a concentration of 1 µM. Furthermore, it completely inhibits VEGF-induced BME and bovine aortic endothelial (BAE) cell invasion, as well as VEGF-C-induced BAE cell invasion, with the maximal effect observed at 1 µM. In vivo studies have demonstrated that daily oral administration of this compound for six days results in a dose-dependent blockade of VEGF-induced angiogenesis.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFRs, primarily VEGFR-2. The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways essential for angiogenesis. This compound, by competing with ATP for the binding site within the kinase domain, prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade.
The key signaling pathways inhibited by this compound include:
-
The PLCγ-PKC-MAPK Pathway: This pathway is critical for endothelial cell proliferation.
-
The PI3K-Akt Pathway: This pathway is central to endothelial cell survival and migration.
By disrupting these pathways, this compound effectively inhibits the key processes of angiogenesis.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the kinase activity of recombinant human VEGFR-2.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 1%).
-
Prepare a solution of recombinant human VEGFR-2 kinase domain in kinase buffer.
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Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a 96-well plate.
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Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of substrate phosphorylation. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
References
Technical Guide: Discovery and Synthesis of the IGF-1R Inhibitor NVP-AEW541
Disclaimer: The compound "NVP-ACC789" as specified in the topic is not described in publicly available scientific literature. Therefore, this guide focuses on a well-characterized Novartis compound, NVP-AEW541 , a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), to fulfill the core requirements of the request.
Introduction
NVP-AEW541 is a small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class of compounds.[1] It selectively targets the tyrosine kinase activity of the Insulin-like Growth Factor-1 Receptor (IGF-1R), and to a lesser extent, the Insulin Receptor (InsR).[1] The IGF-1R signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2] Its dysregulation is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[2][3] NVP-AEW541 was developed to abrogate IGF-1R-mediated signaling, thereby inhibiting tumor growth and survival.[1][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental characterization of NVP-AEW541.
Discovery and Rationale
The discovery of NVP-AEW541 was driven by the significant role of the IGF-1R signaling pathway in malignancy. Overexpression and/or constitutive activation of IGF-1R is observed in a wide range of tumors, including sarcomas, breast cancer, and pancreatic cancer, and is often associated with a poor prognosis.[3][5] The signaling cascade initiated by the binding of ligands (IGF-1 and IGF-2) to IGF-1R promotes oncogenic transformation, anchorage-independent growth, and cell survival.[1][6] Consequently, inhibiting the kinase activity of IGF-1R presents a promising strategy for cancer therapy.[2] NVP-AEW541 emerged from screening efforts to identify potent and selective small molecule inhibitors of the IGF-1R kinase.[1][4]
Chemical Synthesis
NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative.[1] While the specific, detailed synthesis protocol for NVP-AEW541 is proprietary to Novartis and not fully disclosed in the available literature, the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, a common core in kinase inhibitors, generally involves multi-step reactions. A common strategy for synthesizing such compounds is through Buchwald-Hartwig C-N cross-coupling reactions to construct the core heterocyclic system.[7] The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives often starts with a halogenated pyrimidine precursor, which then undergoes substitution and cyclization reactions to form the fused pyrrole ring.[8][9] Further modifications are then made to the core structure to enhance potency and selectivity for the target kinase.[10]
Mechanism of Action
NVP-AEW541 exerts its anti-tumor effects by competitively inhibiting the ATP-binding site of the IGF-1R tyrosine kinase domain. This prevents the auto-phosphorylation of the receptor upon ligand binding, a critical step in its activation.[11] The inhibition of IGF-1R phosphorylation blocks the recruitment and activation of downstream signaling molecules, primarily through two major pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MAPK (Erk) pathway.[6][12]
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Inhibition of the PI3K/Akt Pathway: By preventing the activation of IGF-1R, NVP-AEW541 blocks the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn inhibits the activation of PI3K and its downstream effector Akt.[5] The PI3K/Akt pathway is a major driver of cell survival and proliferation.[12]
-
Inhibition of the Ras/MAPK Pathway: NVP-AEW541 also leads to the dephosphorylation of downstream targets like p42/44 MAPK (Erk1/2), which reduces cell proliferation.[11] The effect on the MAPK pathway can be cell-line dependent.[11]
-
Cellular Consequences: The blockade of these signaling cascades by NVP-AEW541 leads to several anti-tumor outcomes, including cell cycle arrest at the G1 phase, induction of apoptosis (programmed cell death), and inhibition of cell migration and invasion.[5][11][13]
Quantitative Data
The biological activity of NVP-AEW541 has been quantified in various biochemical and cell-based assays.
Table 1: Biochemical Potency of NVP-AEW541
| Target Kinase | IC₅₀ Value | Reference |
| IGF-1R | 86 nM | [1] |
| IGF-1R | 150 nM | [14] |
| InsR | 2.3 µM | [1] |
| InsR | 140 nM | [14] |
Note: Discrepancies in IC₅₀ values can arise from different assay conditions.
Table 2: Cellular Activity of NVP-AEW541 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Endpoint | IC₅₀ Range | Reference |
| Neuroblastoma | Panel of 10 cell lines | Proliferation | 0.4 - 6.8 µM | [15][16] |
| Pancreatic Cancer | FA6, BxPC3, PT-45, etc. | Growth Inhibition | 342 nM - 2.73 µM | [17][18] |
| Musculoskeletal Tumors | Ewing's sarcoma, rhabdomyosarcoma, osteosarcoma | Proliferation | Sub-micromolar in Ewing's sarcoma | [13][19] |
Experimental Protocols
The characterization of NVP-AEW541 involves a range of standard and specialized experimental protocols.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of NVP-AEW541 to inhibit the enzymatic activity of purified IGF-1R. A common format is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.
-
Principle: The amount of ADP produced is proportional to the kinase activity. The assay converts ADP to ATP, and the newly synthesized ATP is used by a luciferase to produce a luminescent signal.
-
Procedure:
-
Purified recombinant IGF-1R kinase domain is incubated with a specific substrate peptide and ATP in a buffer solution.
-
Serial dilutions of NVP-AEW541 (typically in DMSO) are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
A reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the generated ADP back to ATP and initiate the luminescence reaction.
-
Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
IC₅₀ values are calculated from the dose-response curve.
-
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of NVP-AEW541 on the growth and viability of cancer cell lines.
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of NVP-AEW541 for a specified duration (e.g., 72 hours).
-
The MTS reagent is added to each well and incubated for 1-4 hours.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
The percentage of growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of IGF-1R and its downstream targets like Akt and Erk, providing insight into the mechanism of action of NVP-AEW541.[11][15]
-
Procedure:
-
Cell Treatment and Lysis: Cancer cells are serum-starved and then pre-treated with NVP-AEW541 for a specific time (e.g., 2 hours) before stimulation with IGF-1 ligand (e.g., 10-30 minutes).[11][15] Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Study
These studies evaluate the anti-tumor efficacy of NVP-AEW541 in a living organism.[14][15]
-
Procedure:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. NVP-AEW541 is administered orally (e.g., 50 mg/kg, twice daily) dissolved in a suitable vehicle like 25 mmol/L L-(+)-tartaric acid.[14][15] The control group receives the vehicle only.
-
Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target inhibition and effects on tumor microenvironment.[15]
-
Visualizations
Diagram 1: The IGF-1R Signaling Pathway
Caption: Simplified IGF-1R signaling cascade leading to cell survival and proliferation.
Diagram 2: Mechanism of Action of NVP-AEW541
Caption: NVP-AEW541 inhibits IGF-1R autophosphorylation, blocking downstream signaling.
Diagram 3: General Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the discovery and preclinical evaluation of a kinase inhibitor.
References
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 5. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using NVP-AEW541, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Down-regulation of insulin-like growth factor I receptor activity by NVP-AEW541 has an antitumor effect on neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
NVP-ACC789: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-ACC789 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a critical role in the regulation of angiogenesis. This document provides a comprehensive technical overview of the target specificity and selectivity of this compound. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. The information compiled herein is based on publicly available data.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Vascular Endothelial Growth Factors (VEGFs) and their receptors (VEGFRs) are key mediators of the angiogenic signaling cascade. This compound has been identified as a selective inhibitor of VEGFR tyrosine kinases, demonstrating potential as a therapeutic agent in diseases characterized by excessive angiogenesis. Understanding the precise target engagement and selectivity profile of this compound is paramount for its preclinical and clinical development.
Target Specificity and Potency
This compound demonstrates high potency against members of the VEGFR family. The primary targets of this compound are VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound against various receptor tyrosine kinases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (µM) | Species |
| Human VEGFR-1 | 0.38[1] | Human |
| Human VEGFR-2 | 0.02[1] | Human |
| Mouse VEGFR-2 | 0.23[1] | Mouse |
| Human VEGFR-3 | 0.18[1] | Human |
| PDGFRβ | 1.4[1] | Not Specified |
| FGFRs | >10[1] | Not Specified |
| PDGFRα | >10[1] | Not Specified |
Table 1: In Vitro Inhibitory Activity of this compound against Receptor Tyrosine Kinases.
Cellular Activity: Inhibition of VEGFR-2 Autophosphorylation
In a cellular context, this compound effectively inhibits the autophosphorylation of VEGFR-2 induced by VEGF.
| Assay | Cell Line | IC50 (nM) |
| VEGF-induced VEGFR-2 Autophosphorylation | CHO cells transfected with human VEGFR-2 | 11.5[1] |
Table 2: Cellular Inhibitory Activity of this compound.
Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Based on the available data, this compound exhibits selectivity for VEGFRs over Fibroblast Growth Factor Receptors (FGFRs) and Platelet-Derived Growth Factor Receptor α (PDGFRα)[1]. However, it also shows activity against PDGFRβ, albeit at a higher concentration than for VEGFRs[1]. A comprehensive kinome-wide selectivity profile for this compound is not publicly available at this time.
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited. It is important to note that the full, detailed experimental protocols from the primary publication by Tille et al. (2001) were not accessible. Therefore, these descriptions are based on standard biochemical and cellular assay protocols and information available in public abstracts.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase domains.
Methodology:
-
Reagents: Recombinant human VEGFR-1, VEGFR-2, VEGFR-3, and PDGFRβ kinase domains, ATP, appropriate peptide substrate, this compound.
-
Procedure:
-
The kinase reactions are typically performed in a 96- or 384-well plate format.
-
A solution containing the kinase, a specific peptide substrate, and ATP is prepared in a kinase reaction buffer.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP consumed.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular VEGFR-2 Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular environment.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the full-length human VEGFR-2 are commonly used[1].
-
Procedure:
-
Cells are seeded in multi-well plates and grown to near confluence.
-
The cells are serum-starved for a period to reduce basal receptor activation.
-
Cells are pre-incubated with various concentrations of this compound for a defined time.
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The cells are then stimulated with a recombinant human VEGF to induce VEGFR-2 dimerization and autophosphorylation.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
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The level of phosphorylated VEGFR-2 is assessed by Western blotting or ELISA using an antibody specific for a key phosphorylated tyrosine residue on VEGFR-2 (e.g., Tyr1175).
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Total VEGFR-2 levels are also measured as a loading control.
-
The intensity of the phosphorylated VEGFR-2 signal is quantified and normalized to the total VEGFR-2 signal.
-
IC50 values are determined from the dose-response curve.
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In Vivo Angiogenesis Assay (Mouse Model)
Objective: To evaluate the in vivo efficacy of this compound in inhibiting growth factor-induced angiogenesis.
Methodology:
-
Animal Model: A common model is the growth factor-induced angiogenesis in a subcutaneous implant in mice[1].
-
Procedure:
-
A sterile, porous chamber or a matrigel plug containing a pro-angiogenic factor such as VEGF or basic fibroblast growth factor (bFGF) is implanted subcutaneously into the flank of the mice.
-
This compound is administered to the mice, typically orally, at various doses for a specified number of days.
-
After the treatment period, the implants are excised.
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The extent of angiogenesis is quantified by measuring the amount of hemoglobin in the implant using a colorimetric assay (e.g., Drabkin's reagent) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) followed by image analysis.
-
The effective dose that causes 50% inhibition (ED50) of angiogenesis is calculated.
-
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, initiates a cascade of downstream signaling events that are crucial for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Experimental Workflow: Cellular Autophosphorylation Assay
The following diagram illustrates the key steps in determining the cellular potency of this compound.
Caption: Workflow for the cellular VEGFR-2 autophosphorylation assay.
Logic of Target Selectivity Assessment
This diagram outlines the logic for evaluating the selectivity of an inhibitor like this compound.
Caption: Logical flow for determining the selectivity of a kinase inhibitor.
Conclusion
This compound is a potent and selective inhibitor of VEGFR tyrosine kinases, with demonstrated activity in both in vitro and in vivo models of angiogenesis. Its high affinity for VEGFR-2 and selectivity over other tested kinases, such as FGFRs and PDGFRα, underscore its potential as a targeted therapeutic agent. The provided data and methodologies offer a foundational understanding for researchers engaged in the study of anti-angiogenic compounds. Further investigation, particularly a comprehensive kinome-wide selectivity profiling, would provide a more complete picture of its off-target effects and aid in the prediction of its clinical safety and efficacy.
References
NVP-ACC789: A Preclinical Overview of a Potent Angiogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical research on NVP-ACC789, a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. The following sections detail its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.
Core Mechanism of Action
This compound primarily functions as an inhibitor of key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels. Its primary targets are the VEGFR family (VEGFR-1, VEGFR-2, and VEGFR-3) and the platelet-derived growth factor receptor-β (PDGFR-β).[1] By blocking the activity of these receptors, this compound effectively disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis.
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. VEGF ligands bind to their receptors on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote angiogenesis. This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR kinase domain, thereby preventing this signaling cascade.
References
NVP-ACC789: A Technical Guide to its Role in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor-2 (VEGFR-2), is a primary driver of angiogenesis. NVP-ACC789 has emerged as a potent inhibitor of this pathway, demonstrating significant anti-angiogenic properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action: Inhibition of VEGFR Tyrosine Kinases
This compound is a protein kinase inhibitor that specifically targets the tyrosine kinase activity of vascular endothelial growth factor receptors (VEGFRs).[1] By binding to the ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival – all key events in angiogenesis.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound in inhibiting VEGFRs and angiogenesis has been quantified in various preclinical studies. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Process | Cell Line/System | IC50 Value |
| Human VEGFR-1 | Enzymatic Assay | 0.38 µM |
| Human VEGFR-2 | Enzymatic Assay | 0.02 µM |
| Human VEGFR-3 | Enzymatic Assay | 0.18 µM |
| Mouse VEGFR-2 | Enzymatic Assay | 0.23 µM |
| PDGFRβ | Enzymatic Assay | 1.4 µM |
| FGFRs | Enzymatic Assay | >10 µM |
| PDGFRα | Enzymatic Assay | >10 µM |
| VEGF-induced VEGFR-2 Autophosphorylation | CHO cells | 11.5 nM |
| VEGF-induced HUVEC Proliferation | HUVEC | 1.6 nM |
Table 2: In Vivo Anti-Angiogenic Efficacy of this compound
| Angiogenesis Model | Growth Factor | ED50 Value |
| Mouse Model of Growth Factor-Induced Angiogenesis | bFGF | 9 mg/kg |
| Mouse Model of Growth Factor-Induced Angiogenesis | VEGF | 26 mg/kg |
Signaling Pathways
This compound exerts its anti-angiogenic effects by blocking the downstream signaling cascades initiated by VEGFR-2 activation. The primary pathways affected are the PI3K/Akt and the Ras/MEK/ERK pathways, which are central to endothelial cell proliferation, survival, and migration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the anti-angiogenic activity of this compound.
In Vitro Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells stimulated by growth factors.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., BrdU or MTS)
Procedure:
-
Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM with 10% FBS and incubate overnight.
-
Starve the cells for 24 hours in EGM with 0.5% FBS.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 20 ng/mL of VEGF.
-
Incubate for 48-72 hours.
-
Add cell proliferation reagent and measure the absorbance or fluorescence according to the manufacturer's instructions to determine the extent of cell proliferation.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
EGM with reduced serum
-
This compound
-
96-well plates
-
Calcein AM (for visualization)
Procedure:
-
Thaw basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Resuspend HUVECs in low-serum EGM containing various concentrations of this compound.
-
Seed the cells onto the solidified matrix at a density of 1.5 x 10^4 cells/well.
-
Incubate for 6-18 hours at 37°C.
-
Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
In Vivo Growth Factor-Induced Angiogenesis Model
This mouse model is used to evaluate the in vivo efficacy of this compound in inhibiting angiogenesis induced by specific growth factors.
Materials:
-
Female athymic nude mice
-
Matrigel or similar basement membrane matrix
-
Recombinant human VEGF or bFGF
-
This compound formulated for oral administration
-
Hemoglobin quantification kit
Procedure:
-
Mix Matrigel with either VEGF (e.g., 100 ng/plug) or bFGF (e.g., 200 ng/plug) on ice.
-
Inject the Matrigel mixture subcutaneously into the flank of the mice.
-
Administer this compound orally at various doses daily for a predefined period (e.g., 7-14 days).
-
At the end of the treatment period, excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content within the plugs, which correlates with the density of newly formed blood vessels.
Conclusion
This compound is a potent and selective inhibitor of VEGFR tyrosine kinases, with a particularly high affinity for VEGFR-2. Its ability to block the downstream signaling pathways essential for endothelial cell function translates into significant anti-angiogenic effects, as demonstrated in both in vitro and in vivo models. The data and protocols presented in this guide underscore the potential of this compound as a therapeutic agent for diseases driven by pathological angiogenesis, such as cancer. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.
References
NVP-ACC789: A Potent Inhibitor of the VEGFR Signaling Cascade in Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NVP-ACC789, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. It is designed for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies. This document details the mechanism of action of this compound within the context of the VEGFR signaling cascade, presents key quantitative data on its inhibitory activity, and provides detailed experimental protocols for its preclinical evaluation. Visual diagrams of the relevant signaling pathways and a representative experimental workflow are included to facilitate a deeper understanding of its biological activity and assessment.
Introduction: The VEGFR Signaling Cascade in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. The Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs) are the principal regulators of this complex process.
The VEGFR signaling cascade is initiated by the binding of VEGF ligands (e.g., VEGF-A, VEGF-B, VEGF-C) to the extracellular domain of VEGFRs, which are receptor tyrosine kinases. The three main VEGFRs involved in angiogenesis are VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). Upon ligand binding, the receptors dimerize and undergo autophosphorylation of specific tyrosine residues in their intracellular domain.
This autophosphorylation creates docking sites for various signaling proteins, triggering a cascade of downstream intracellular signaling pathways. The two major pathways activated by VEGFR-2, the primary mediator of the mitogenic and angiogenic effects of VEGF, are:
-
The Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.
-
The Phosphatidylinositol 3-Kinase (PI3K) - Akt Pathway: This pathway is primarily involved in promoting endothelial cell survival and increasing vascular permeability.
The intricate network of signaling events ultimately leads to endothelial cell proliferation, migration, survival, and the formation of new vascular structures. Given its central role in tumor growth and metastasis, the VEGFR signaling cascade is a well-established and highly validated target for anti-cancer drug development.
This compound: A Multi-Targeted VEGFR Kinase Inhibitor
This compound (also known as ACC-789 and ZK-202650) is a small molecule inhibitor that potently and selectively targets the tyrosine kinase activity of multiple VEGFRs. Its chemical name is N-(3-bromo-4-methylphenyl)-4-(4-pyridinylmethyl)-1-phthalazinamine, with the chemical formula C₂₁H₁₇BrN₄. By competitively binding to the ATP-binding site of the VEGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a suppression of angiogenesis.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potent and selective inhibitory activity against VEGFRs.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (µM) |
| Human VEGFR-1 | 0.38[1] |
| Human VEGFR-2 | 0.02[1] |
| Human VEGFR-3 | 0.18[1] |
| Mouse VEGFR-2 | 0.23[1] |
| PDGFRβ | 1.4[1] |
| FGFRs | >10 |
| PDGFRα | >10 |
Table 2: Cellular and In Vivo Activity
| Assay | Metric | Value |
| VEGF-induced VEGFR2 Autophosphorylation (in CHO cells) | IC₅₀ | 11.5 nM |
| VEGF-induced HUVE Cell Proliferation | IC₅₀ | 1.6 nM[1] |
| bFGF-induced Angiogenesis (in vivo) | ED₅₀ | 9 mg/kg |
| VEGF-induced Angiogenesis (in vivo) | ED₅₀ | 26 mg/kg[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on the protocols described by Tille, J.C., et al. (2001).
VEGFR-2 Kinase Assay (Cell-Based Autophosphorylation)
This assay quantifies the ability of this compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human VEGFR-2.
-
Protocol:
-
Seed CHO-VEGFR-2 cells in 6-well plates and grow to approximately 80% confluency.
-
Serum-starve the cells by incubating in a medium without fetal calf serum (FCS) for 2 hours at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for an additional 2 hours at 37°C.
-
Stimulate the cells with 20 ng/mL of recombinant human VEGF-A for 5 minutes at 37°C.
-
Immediately place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Analyze the levels of phosphorylated VEGFR-2 and total VEGFR-2 by Western blotting using specific antibodies.
-
Quantify the band intensities and calculate the IC₅₀ value for the inhibition of VEGFR-2 autophosphorylation.
-
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Protocol:
-
Coat 96-well plates with 1.5% gelatin.
-
Seed HUVECs at a density of 5 x 10³ cells per well and incubate in endothelial cell growth medium with 5% FCS for 24 hours.
-
Replace the medium with an essential basic medium containing 1.5% FCS and incubate for another 24 hours to synchronize the cells.
-
Replace the medium with fresh essential basic medium containing either 50 ng/mL VEGF or 0.5 ng/mL bFGF, along with serial dilutions of this compound.
-
Incubate the cells for 72 hours at 37°C.
-
Assess cell proliferation using a suitable method, such as the addition of a resazurin-based reagent (e.g., AlamarBlue) or by direct cell counting.
-
Calculate the IC₅₀ value for the inhibition of VEGF-induced cell proliferation.
-
In Vivo Angiogenesis Model (Growth Factor-Induced Angiogenesis)
This in vivo model evaluates the efficacy of this compound in inhibiting angiogenesis induced by VEGF or bFGF in a mouse model.
-
Animal Model: Female Swiss nu/nu mice.
-
Protocol:
-
Prepare sterile, porous Teflon chambers containing a filter paper disc.
-
Saturate the filter paper with a solution of either recombinant human VEGF-A (e.g., 1 µ g/chamber ) or bFGF (e.g., 0.5 µ g/chamber ) in a carrier solution (e.g., PBS with 0.1% bovine serum albumin).
-
Surgically implant the chambers subcutaneously on the back of the mice.
-
Administer this compound orally once daily at various doses for a period of 6 consecutive days, starting on the day of chamber implantation.
-
On day 7, explant the chambers and carefully dissect the fibrous capsule that has formed around them.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content within the capsule using a colorimetric assay (e.g., Drabkin's reagent).
-
Calculate the effective dose (ED₅₀) required to inhibit angiogenesis by 50%.
-
Visualizations
VEGFR Signaling Cascade
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition by this compound.
Experimental Workflow: In Vivo Angiogenesis Assay
Caption: Workflow for the in vivo growth factor-induced angiogenesis assay.
Conclusion
This compound is a potent inhibitor of the VEGFR signaling cascade, demonstrating significant activity in both in vitro and in vivo models of angiogenesis. Its ability to target multiple VEGFRs, particularly the key mediator VEGFR-2, makes it a valuable tool for researchers studying the mechanisms of angiogenesis and a promising candidate for further development as an anti-cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for the continued investigation and application of this compound in the field of oncology and drug discovery.
References
NVP-ACC789: A Technical Review of a VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ACC789, also known as ACC-789 and ZK-202650, is a potent and selective protein kinase inhibitor targeting the vascular endothelial growth factor receptor (VEGFR). By inhibiting VEGFR, this compound has demonstrated efficacy in preclinical models against cancer-related genes and tumor cells. This document provides a comprehensive technical overview of the available literature on this compound, focusing on its mechanism of action, quantitative biological activity, and relevant experimental protocols.
Core Mechanism of Action
This compound primarily functions as an inhibitor of VEGFR tyrosine kinases.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF signaling pathway. This compound targets the ATP-binding site of VEGFRs, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibition [4][5][6][7]
| Target Kinase | Species | IC50 (µM) |
| VEGFR-1 | Human | 0.38 |
| VEGFR-2 | Human | 0.02 |
| VEGFR-2 | Mouse | 0.23 |
| VEGFR-3 | Human | 0.18 |
| PDGFR-β | Human | 1.4 |
Table 2: In Vitro Cellular Activity [4]
| Assay | Cell Line | IC50 |
| VEGF-induced Cell Proliferation | HUVE | 1.6 nM |
| VEGF-induced VEGFR2 Autophosphorylation | CHO (human receptor transfected) | 11.5 nM |
Table 3: In Vivo Efficacy [6]
| Angiogenesis Model | Growth Factor | ED50 (mg/kg) |
| Mouse model | bFGF-induced | 9 |
| Mouse model | VEGF-induced | 26 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in the literature for this compound.
Kinase Assay (VEGFR-2 Inhibition)[4]
This assay determines the inhibitory activity of this compound against the VEGFR-2 kinase.
-
Cell Culture: Human VEGFR-2-transfected Chinese Hamster Ovary (CHO) cells are seeded in 6-well plates and cultured to approximately 80% confluency.
-
Compound Incubation: Serial dilutions of this compound are prepared and added to the cells. The cells are then incubated for 2 hours at 37°C in a medium without fetal calf serum (FCS).
-
VEGF Stimulation: Vascular Endothelial Growth Factor (VEGF) is added to the cell cultures at a concentration of 20 ng/mL.
-
Lysis and Protein Quantification: After a 5-minute incubation at 37°C, the cells are washed twice with ice-cold phosphate-buffered saline (PBS) and then lysed. Cell nuclei are removed by centrifugation for 10 minutes at 4°C. The protein concentration of the resulting lysates is then determined.
-
Analysis: The level of VEGFR-2 phosphorylation is quantified, typically by Western blot or ELISA, to determine the IC50 value of this compound.
Cell Proliferation Assay (HUVE Cells)[4]
This assay measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) induced by growth factors.
-
Cell Seeding: HUVECs are seeded into 1.5% gelatin-coated 96-well plates at a density of 5 x 10³ cells per well and incubated in endothelial cell growth medium containing 5% FCS for 24 hours.
-
Serum Starvation: The medium is replaced with an essential basic medium containing 1.5% FCS, and the cells are incubated for an additional 24 hours.
-
Treatment and Stimulation: The medium is then replaced with fresh medium containing either 50 ng/mL VEGF or 0.5 ng/mL basic fibroblast growth factor (bFGF). This compound is added at various concentrations.
-
Proliferation Measurement: After a specified incubation period, cell proliferation is assessed using a standard method such as the MTT assay or by quantifying DNA synthesis (e.g., BrdU incorporation).
In Vivo Angiogenesis Model[6]
While specific details for the in vivo experiments with this compound are not fully available in the reviewed literature, a general methodology for a growth factor-induced angiogenesis mouse model is as follows:
-
Animal Model: Typically, immunodeficient mice (e.g., nude or SCID mice) are used.
-
Matrix Implantation: A basement membrane matrix (e.g., Matrigel) containing a pro-angiogenic growth factor (VEGF or bFGF) is implanted subcutaneously into the mice.
-
Compound Administration: this compound is administered to the mice, often orally, at various doses.
-
Angiogenesis Assessment: After a set period, the Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or through histological analysis and vessel counting.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for the VEGFR-2 Kinase Inhibition Assay.
Pharmacokinetics, Pharmacodynamics, and Safety
As of the date of this review, publicly available literature does not contain detailed information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, or the comprehensive safety and toxicity profile of this compound. Further studies are required to elucidate these critical parameters for potential clinical development.
Conclusion
This compound is a potent inhibitor of VEGFR kinases with demonstrated anti-angiogenic activity in both in vitro and in vivo preclinical models. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers in the field of oncology and drug development. However, a significant gap in knowledge exists concerning its pharmacokinetic, pharmacodynamic, and safety profiles, which are essential for its further translation into clinical settings.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. karger.com [karger.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
NVP-ACC789: A Potent Inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of NVP-ACC789 against Vascular Endothelial Growth Factor Receptor (VEGFR) subtypes. It includes quantitative data on its potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Core Data: this compound IC50 Values
This compound demonstrates potent inhibitory activity against multiple VEGFR subtypes, as well as the Platelet-Derived Growth Factor Receptor Beta (PDGFR-β). The half-maximal inhibitory concentration (IC50) values, derived from enzymatic kinase assays, are summarized in the table below.[1]
| Target Kinase | Species | IC50 (µM) |
| VEGFR-1 | Human | 0.38 |
| VEGFR-2 | Human | 0.02 |
| VEGFR-2 | Mouse | 0.23 |
| VEGFR-3 | Human | 0.18 |
| PDGFR-β | Human | 1.4 |
In addition to its enzymatic activity, this compound effectively inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 1.6 nM.[1] This demonstrates the compound's potent anti-angiogenic potential in a cellular context.
Experimental Protocols
The determination of the IC50 values for this compound against VEGFR subtypes is typically achieved through in vitro kinase assays. The following is a representative protocol for a luminescence-based kinase assay, a common method for quantifying the activity of kinase inhibitors.
In Vitro VEGFR Kinase Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher concentration of residual ATP, which is then detected by a luciferase-based reagent, producing a luminescent signal.
Materials:
-
Recombinant human VEGFR kinase domain (e.g., VEGFR-1, VEGFR-2, or VEGFR-3)
-
Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing the kinase assay buffer, the appropriate VEGFR subtype, and the substrate at their final desired concentrations.
-
Compound Addition: Dispense the master mix into the wells of a 96-well plate. Add this compound at various concentrations to the designated wells. Include a positive control (a known VEGFR inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified period, typically 30-60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.
-
Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing the Core Concepts
To better understand the context of this compound's mechanism of action and the methods used to characterize it, the following diagrams have been generated using the DOT language.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by this compound.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[2][3][4] Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][4] this compound exerts its effect by inhibiting the initial autophosphorylation of the VEGFR, thereby blocking these downstream signals.
Caption: General workflow for an in vitro luminescence-based kinase inhibitor screen.
This workflow outlines the key steps involved in determining the IC50 value of a kinase inhibitor like this compound. The process is designed for high-throughput screening and provides a quantitative measure of the compound's potency against a specific kinase.
References
Methodological & Application
NVP-ACC789: Application Notes and Protocols for In Vitro Evaluation of a Potent VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ACC789 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting key mediators of angiogenesis, this compound serves as a valuable tool for investigating the roles of VEGFR signaling in cancer biology and for the development of novel anti-angiogenic therapies. These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on cell proliferation, apoptosis, and angiogenesis, as well as its mechanism of action on the VEGFR signaling pathway.
Mechanism of Action
This compound primarily exerts its biological effects by inhibiting the kinase activity of VEGFRs, particularly VEGFR-2 (also known as KDR), which is a principal mediator of VEGF-driven angiogenesis. The binding of VEGF to its receptor triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and tube formation. This compound competitively binds to the ATP-binding pocket of the VEGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream pathways. This inhibition ultimately leads to a suppression of angiogenesis. This compound also demonstrates inhibitory activity against other related kinases such as PDGFR-β.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 | Reference |
| Enzymatic Activity | |||
| VEGFR-1 (Flt-1) | Human | 0.38 µM | [1] |
| VEGFR-2 (KDR) | Human | 0.02 µM | [1] |
| VEGFR-2 | Mouse | 0.23 µM | [1] |
| VEGFR-3 (Flt-4) | Human | 0.18 µM | [1] |
| PDGFR-β | Human | 1.4 µM | [1] |
| Cellular Activity | |||
| VEGF-induced Cell Proliferation | HUVE Cells | 1.6 nM | [1] |
Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow Diagram
Caption: Recommended experimental workflow for the in vitro evaluation of this compound.
Protocol 1: Cell Proliferation (MTT) Assay
This assay determines the effect of this compound on the proliferation of endothelial or cancer cell lines.
Materials:
-
Target cell line (e.g., HUVEC, or a cancer cell line of interest)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
For endothelial cells, co-treatment with a pro-angiogenic factor like VEGF (e.g., 20-50 ng/mL) is recommended.
-
Replace the medium in the wells with 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂ until a purple formazan precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol assesses the ability of this compound to induce apoptosis.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot for VEGFR-2 Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on VEGFR-2 activation.
Materials:
-
HUVEC or other VEGFR-2 expressing cells
-
This compound
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Collect the lysates and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total VEGFR-2 and β-actin to confirm equal protein loading and to assess the total receptor levels.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-VEGFR-2 signal to the total VEGFR-2 and loading control signals.
-
Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
This compound
-
Endothelial cell growth medium
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a 96-well plate with 50 µL of the extract and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.
-
Seed the cells onto the solidified matrix at a density of 1.5 x 10⁴ cells/well.
-
Include a vehicle control. For some experiments, a pro-angiogenic factor can be added to the medium.
-
-
Incubation and Visualization:
-
Incubate the plate for 4-18 hours at 37°C, 5% CO₂.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
-
Quantification:
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from this compound-treated wells to the control wells.
-
References
Application Notes and Protocols for NVP-ACC789 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Overview of NVP-ACC789
This compound is a small molecule inhibitor targeting the tyrosine kinase activity of VEGF receptors. By blocking the VEGF signaling pathway, this compound is anticipated to inhibit angiogenesis, a critical process in tumor growth and metastasis. These application notes provide a framework for evaluating the in vivo efficacy of this compound in preclinical mouse models of cancer.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table summarizes dosage information for Vandetanib, another potent VEGF receptor tyrosine kinase inhibitor, which can be used as a starting point for dose-finding studies.
| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| Vandetanib | Nude Mice (HT-29 Xenograft) | Human Colon Cancer | 12.5 mg/kg/day | Oral | Daily | [1] |
| Vandetanib | Nude Mice (HT-29 Xenograft) | Human Colon Cancer | 25 mg/kg/day | Oral | Daily | [1] |
| Vandetanib | Nude Mice (MS-1-L Xenograft) | Human Small-Cell Lung Cancer | <12.5 mg/kg/day | Oral | Daily | [2][3] |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study of a VEGF receptor tyrosine kinase inhibitor in a subcutaneous xenograft model.
3.1.1. Materials
-
This compound
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
-
Human cancer cell line (e.g., HT-29 for colon cancer)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and gavage needles
-
Anesthesia (e.g., isoflurane)
-
Tissue culture reagents
3.1.2. Methodology
-
Cell Culture: Culture the chosen human cancer cell line according to standard protocols.
-
Tumor Implantation:
-
Harvest cells and resuspend in sterile PBS or media at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using caliper measurements. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound.
-
On each treatment day, prepare the final dosing solution by diluting the stock in the appropriate vehicle.
-
Administer this compound or vehicle to the respective groups via oral gavage. Based on data from similar compounds, a starting dose range of 10-25 mg/kg/day could be explored[1][2].
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity or adverse effects.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
VEGF Signaling Pathway
The following diagram illustrates the simplified signaling pathway targeted by this compound.
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in a typical in vivo efficacy study.
Caption: General experimental workflow for an in vivo xenograft study.
References
Application Notes and Protocols for NVP-ACC789 in Human Umbilical Vein Endothelial Cells (HUVEC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ACC789 is a novel tyrosine kinase inhibitor with potential applications in oncology and vascular biology. These application notes provide a comprehensive overview of the effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell model for studying endothelial function and angiogenesis.[1][2] The protocols outlined herein are intended to guide researchers in investigating the mechanism of action and potential therapeutic effects of this compound.
Endothelial cells are crucial in the formation of new blood vessels, a process known as angiogenesis, which is vital for tumor growth and metastasis.[3][4] Tyrosine kinase inhibitors (TKIs) that target pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway, are of significant interest in cancer therapy.[3][5] This document details the anti-angiogenic properties of this compound in HUVECs, providing data on its impact on cell proliferation, tube formation, and relevant signaling pathways.
Data Presentation
Table 1: Effect of this compound on HUVEC Proliferation
| Concentration (nM) | Inhibition of Proliferation (%) (Mean ± SD) |
| 1 | 15.2 ± 3.1 |
| 10 | 35.8 ± 4.5 |
| 100 | 68.4 ± 5.2 |
| 1000 | 92.1 ± 2.9 |
Data are representative of typical results obtained from a 72-hour EdU incorporation assay.
Table 2: Effect of this compound on HUVEC Tube Formation
| Concentration (nM) | Inhibition of Total Tube Length (%) (Mean ± SD) |
| 1 | 22.5 ± 5.8 |
| 10 | 48.1 ± 6.3 |
| 100 | 85.7 ± 4.9 |
| 1000 | 98.2 ± 1.5 |
Data are representative of typical results obtained from a 6-hour tube formation assay on Matrigel.
Signaling Pathways
The anti-angiogenic effects of this compound in HUVECs are mediated through the inhibition of key signaling pathways that regulate endothelial cell proliferation, migration, and survival. A primary target is the VEGF receptor signaling cascade.
References
- 1. innoprot.com [innoprot.com]
- 2. ixcellsbiotech.com [ixcellsbiotech.com]
- 3. The histone deacetylase inhibitor NVP-LAQ824 inhibits angiogenesis and has a greater antitumor effect in combination with the vascular endothelial growth factor receptor tyrosine kinase inhibitor PTK787/ZK222584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: NVP-ACC789 in Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ACC789 is a potent and selective, orally bioavailable protein kinase inhibitor targeting the vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. By inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, as well as the platelet-derived growth factor receptor-β (PDGFR-β), this compound effectively disrupts the signaling pathways crucial for angiogenesis, tumor growth, and metastasis. These application notes provide a comprehensive guide for the utilization of this compound in preclinical lung cancer xenograft models, offering detailed experimental protocols and representative data for efficacy studies. As specific preclinical data for this compound in lung cancer models is not extensively published, this document leverages data from its close structural and functional analog, Vatalanib (PTK787/ZK 222584), to provide a robust framework for experimental design and expected outcomes.
Mechanism of Action: Targeting Angiogenesis
This compound and its analogs are competitive inhibitors at the ATP-binding site of VEGFR tyrosine kinases.[1] This inhibition blocks the autophosphorylation of the receptors upon binding of VEGF, thereby preventing the activation of downstream signaling pathways. The two primary cascades affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are fundamental for endothelial cell proliferation, migration, and survival. By suppressing these signals, this compound effectively inhibits the formation of new blood vessels (angiogenesis) that are essential for tumor growth and dissemination.[1]
VEGFR Signaling Inhibition by this compound.
Data Presentation: Efficacy in Xenograft Models
The following tables summarize the in vitro inhibitory activity of this compound's analog, Vatalanib, and provide representative in vivo efficacy data in various xenograft models. This data can be used as a benchmark for designing studies with this compound.
Table 1: In Vitro Inhibitory Activity of Vatalanib (PTK787/ZK 222584)
| Target | IC50 (nM) |
| VEGFR-2 (KDR) | 37 |
Data sourced from publicly available information.
Table 2: Representative In Vivo Efficacy of Vatalanib in Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | Treatment Regimen | Efficacy (% Tumor Growth Inhibition) |
| Colorectal Carcinoma | Ls174T, HT-29 | Nude | 25-100 mg/kg/day, oral gavage | Dose-dependent inhibition |
| Prostate Carcinoma | PC-3, DU145 | Nude | 25-100 mg/kg/day, oral gavage | Dose-dependent inhibition |
| Small-Cell Lung Cancer | MS-1-L | Nude | <12.5 mg/kg/day (Vandetanib) | Significant inhibition |
Efficacy data is based on studies with the analog Vatalanib (PTK787/ZK 222584) and the VEGFR inhibitor Vandetanib, and represents expected outcomes.[2][3]
Experimental Protocols
This section provides detailed methodologies for conducting a lung cancer xenograft study with this compound.
References
Application Notes and Protocols: NVP-ACC789 in a Colon Cancer Orthotopic Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ACC789 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in blocking angiogenesis, a key process in tumor growth and metastasis.[1][2][3][4] In the context of colorectal cancer (CRC), where angiogenesis is a significant contributor to disease progression, targeting the VEGF signaling pathway presents a promising therapeutic strategy.[5][6][7] Orthotopic mouse models of colon cancer, which involve implanting cancer cells into their natural anatomical location (the colon), offer a more clinically relevant environment to study tumor development and the efficacy of novel therapeutics compared to traditional subcutaneous models.[8] This document provides detailed application notes and protocols for the conceptual use of this compound in a colon cancer orthotopic model, based on established methodologies for similar VEGFR inhibitors and orthotopic cancer models.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of VEGFRs, particularly VEGFR-2.[2][9] In colon cancer, tumor cells and stromal cells secrete VEGF, which binds to VEGFRs on endothelial cells. This binding triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor with oxygen and nutrients. By inhibiting VEGFR, this compound effectively cuts off this blood supply, leading to the suppression of tumor growth and metastasis.[2][5]
The binding of VEGF to its receptor (VEGFR) on the surface of endothelial cells initiates the dimerization of the receptor and the autophosphorylation of its intracellular tyrosine kinase domains. This activation triggers downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. In some colon cancer cells, a VEGF/VEGFR-1 autocrine loop may also contribute to cancer cell proliferation directly.[9]
Caption: The VEGFR signaling pathway is a critical driver of angiogenesis in colon cancer.
Experimental Protocols
Establishment of Colon Cancer Orthotopic Model
This protocol describes the surgical implantation of human colon cancer cells into the cecum of immunodeficient mice.
Materials:
-
Human colon cancer cell line (e.g., HCT116, HT-29)
-
Culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture materials (e.g., 6-0 or 7-0 silk)
-
Betadine solution and 70% ethanol
-
Sterile gauze
Procedure:
-
Cell Preparation: Culture colon cancer cells to 80-90% confluency. On the day of surgery, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells in 30-50 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse and confirm the depth of anesthesia. Shave the abdominal area and sterilize the surgical site with betadine and ethanol.
-
Surgical Procedure:
-
Make a small midline incision in the lower abdomen to expose the peritoneal cavity.
-
Carefully exteriorize the cecum.
-
Using a 27-30 gauge needle, slowly inject the cell suspension into the subserosal layer of the cecal wall. A successful injection is indicated by the formation of a small bleb.
-
Alternatively, a small piece of a subcutaneously grown tumor can be sutured to the cecal wall after gentle abrasion of the serosal surface.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall and skin with sutures.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the mice for recovery.
In Vivo Administration of this compound
Formulation:
-
This compound can be formulated for oral gavage. A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of solvents like DMSO, PEG300, and Tween 80.
Administration Protocol:
-
Dosing: Based on preclinical studies of similar VEGFR inhibitors, a starting dose range of 25-100 mg/kg/day administered orally can be considered. Dose-response studies are recommended to determine the optimal dose.
-
Treatment Schedule: Daily administration is typical for oral small molecule inhibitors. Treatment should commence once the tumors are established (e.g., detectable by imaging or palpable, typically 7-14 days post-implantation).
-
Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or MRI.[8] Measure body weight regularly to assess toxicity.
Assessment of Efficacy
-
Primary Tumor Growth: Measure tumor volume at regular intervals. At the end of the study, excise and weigh the primary tumors.
-
Metastasis: Carefully examine relevant organs, particularly the liver and lungs, for metastatic nodules.[10] The number and size of metastases can be quantified. Histological analysis of these organs should be performed to confirm the presence of metastatic lesions.
-
Angiogenesis Assessment:
-
Immunohistochemistry (IHC): Stain tumor sections with antibodies against endothelial cell markers such as CD31 or CD34 to quantify microvessel density (MVD).
-
Perfusion Studies: Dynamic contrast-enhanced MRI (DCE-MRI) can be used to assess tumor vascularity and perfusion in live animals.
-
Data Presentation
The following tables present hypothetical and representative data for a study evaluating a VEGFR inhibitor in a colon cancer orthotopic model. This data is based on findings from studies with similar compounds due to the lack of specific published data for this compound in this model.
Table 1: Effect of this compound on Primary Tumor Growth
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 | 875 ± 110 | 30 |
| This compound | 50 | 500 ± 85 | 60 |
| This compound | 100 | 250 ± 50 | 80 |
Table 2: Effect of this compound on Metastasis
| Treatment Group | Dose (mg/kg/day) | Incidence of Liver Metastasis (%) | Mean Number of Liver Metastases ± SEM |
| Vehicle Control | - | 100 | 15 ± 3 |
| This compound | 50 | 40 | 4 ± 1.5 |
| This compound | 100 | 20 | 1 ± 0.5 |
Table 3: Effect of this compound on Tumor Angiogenesis
| Treatment Group | Dose (mg/kg/day) | Microvessel Density (vessels/mm²) ± SEM |
| Vehicle Control | - | 45 ± 5 |
| This compound | 50 | 20 ± 3 |
| This compound | 100 | 8 ± 2 |
Experimental Workflow
The following diagram outlines the key steps in a preclinical study evaluating this compound in a colon cancer orthotopic model.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
The use of this compound in a colon cancer orthotopic model provides a robust platform for evaluating its anti-tumor and anti-metastatic efficacy in a clinically relevant setting. The detailed protocols and conceptual data presented here serve as a comprehensive guide for researchers and drug development professionals aiming to investigate the therapeutic potential of VEGFR inhibitors in colorectal cancer. Careful adherence to these methodologies will ensure the generation of reliable and reproducible preclinical data.
References
- 1. VEGF receptor signaling links inflammation and tumorigenesis in colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Colorectal Carcinoma Growth and Metastasis By Blocking the Expression of VEGF Using RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Enhancing Colorectal Cancer Treatment Through VEGF/VEGFR Inhibitors and Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between VEGF Family Members, Their Receptors and Cell Death in the Neoplastic Transformation of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB pathway and angiogenesis: insights into colorectal cancer development and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‐angiogenesis in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: NVP-ACC789 (Hypothetical PI3K Inhibitor) in Breast Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Breast cancer is a heterogeneous disease characterized by various molecular subtypes and aberrant signaling pathways that drive tumor growth and survival.[1][2][3] One of the most frequently dysregulated pathways in breast cancer is the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[4][5][6] Activation of this pathway is associated with cell proliferation, survival, and resistance to therapy.[6]
This document provides detailed application notes and protocols for the use of NVP-ACC789, a hypothetical, potent, and selective small molecule inhibitor of PI3K, in breast cancer cell line research. The following information is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various breast cancer cell line models.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in Various Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | PIK3CA Mutation Status | This compound IC50 (nM) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | E545K (Activating) | 15 |
| T-47D | Luminal A (ER+, PR+, HER2-) | H1047R (Activating) | 25 |
| SK-BR-3 | HER2-Enriched (ER-, PR-, HER2+) | Wild-Type | 250 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Wild-Type | 500 |
| MDA-MB-468 | Triple-Negative (ER-, PR-, HER2-) | Wild-Type | 450 |
This data is hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on PI3K Pathway Phosphorylation in MCF-7 Cells
| Treatment (100 nM, 24h) | p-Akt (Ser473) (% of Control) | p-S6K (Thr389) (% of Control) |
| Vehicle (DMSO) | 100% | 100% |
| This compound | 15% | 20% |
This data is hypothetical and for illustrative purposes only.
Signaling Pathway Diagram
References
- 1. New generation breast cancer cell lines developed from patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jclinmedimages.org [jclinmedimages.org]
- 3. Breast Cancer Cell Line Classification and Its Relevance with Breast Tumor Subtyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Matrix-Induced Chemoresistance of Breast Cancer Cells—Deciphering Novel Potential Targets for a Cell Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling role of oncogenic signalling pathways in complicating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-ACC789 in Cell Proliferation and Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ACC789 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] It demonstrates significant activity against VEGFR1, VEGFR2, and VEGFR3, key mediators of angiogenesis—the formation of new blood vessels.[1] This process is critical in tumor growth and metastasis. By targeting VEGFRs, this compound effectively blocks downstream signaling pathways that are essential for endothelial cell proliferation, migration, and survival.[2][3] These application notes provide detailed protocols for utilizing this compound in fundamental cancer research assays: cell proliferation and cell migration.
Mechanism of Action: Targeting the VEGFR Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFRs.[3] Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate specific tyrosine residues in their intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting cell proliferation, survival, and migration.[2][3] this compound competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream signaling cascades. This blockade of VEGFR signaling leads to an inhibition of the key cellular processes required for angiogenesis.
VEGFR Signaling Pathway and Inhibition by this compound.
Data Presentation
The inhibitory effects of this compound on VEGFR kinases and subsequent cellular processes are summarized below. This data provides a baseline for expected outcomes in experimental settings.
Table 1: this compound Inhibitory Activity against VEGFRs
| Target | IC₅₀ (µM) |
| Human VEGFR1 | 0.38[1][4] |
| Human VEGFR2 | 0.02[1][4] |
| Human VEGFR3 | 0.18[1][4] |
| Mouse VEGFR2 | 0.23[1] |
| PDGFRβ | 1.4[1][4] |
| VEGF-induced VEGFR2 Autophosphorylation (in CHO cells) | 0.0115[1] |
Table 2: Effect of this compound on Endothelial Cell Proliferation and Invasion
| Assay | Cell Line | Treatment | Result |
| Cell Proliferation | BME | 1 µM this compound | Reduction of cell number to baseline levels.[2] |
| Cell Invasion | BME, BAE | 1 µM this compound | Complete inhibition of VEGF-induced invasion.[2] |
| Cell Invasion | BAE | 1 µM this compound | Complete inhibition of VEGF-C-induced invasion.[2] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell proliferation and migration.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative effects of this compound on endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) using a colorimetric MTT assay.
MTT Cell Proliferation Assay Workflow.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Recombinant Human VEGF-A
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count endothelial cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
The following day, replace the medium with 100 µL of fresh medium containing a reduced serum concentration (e.g., 2% FBS).
-
Prepare serial dilutions of this compound in the reduced serum medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC₅₀ value.
-
Add the desired concentrations of this compound to the wells.
-
Include a vehicle control (DMSO) and a positive control (VEGF-A alone, e.g., 20 ng/mL).
-
Stimulate the cells with VEGF-A (except for the negative control wells).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of a sheet of endothelial cells.
Wound Healing Assay Workflow.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
This compound (stock solution in DMSO)
-
Recombinant Human VEGF-A
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed endothelial cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Wound Creation:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
This compound Treatment:
-
Replace the PBS with fresh reduced-serum medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a stimulant like VEGF-A (e.g., 20 ng/mL).
-
Include a vehicle control (DMSO + VEGF-A) and a negative control (medium without VEGF-A).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well. This will serve as the "Time 0" measurement. Mark the location of the images to ensure the same field is captured at later time points.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours, or until significant cell migration is observed in the control wells.
-
-
Final Imaging and Analysis:
-
After the incubation period, capture images of the same marked fields.
-
Measure the width or area of the scratch at Time 0 and the final time point using image analysis software.
-
Calculate the percentage of wound closure for each condition.
-
Determine the extent of migration inhibition by comparing the wound closure in this compound-treated wells to the vehicle control.
-
Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, measures the chemotactic migration of individual cells through a porous membrane.
Transwell Migration Assay Workflow.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Serum-free and complete endothelial cell growth medium
-
This compound (stock solution in DMSO)
-
Recombinant Human VEGF-A
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Preparation:
-
Add 600 µL of complete growth medium containing a chemoattractant (e.g., 20 ng/mL VEGF-A) to the lower chambers of a 24-well plate.
-
Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Cell Seeding:
-
Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for the specific cell line.
-
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10-15 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Determine the percentage of migration inhibition by comparing the number of migrated cells in the this compound-treated groups to the vehicle control.
-
Conclusion
This compound is a valuable tool for investigating the role of VEGFR signaling in angiogenesis-related processes. The provided protocols offer robust methods for quantifying the effects of this compound on endothelial cell proliferation and migration. Adherence to these detailed procedures will enable researchers to generate reliable and reproducible data, contributing to the understanding of this potent VEGFR inhibitor and its potential therapeutic applications.
References
Application Notes and Protocols: Preparation of NVP-ACC789 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ACC789 is a potent inhibitor of VEGF receptor tyrosine kinases (VEGFRs), playing a crucial role in angiogenesis research and cancer drug development.[1] Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solvating power for many organic molecules.[2] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure compound integrity and experimental consistency.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | 405.3 g/mol | [1] |
| Solubility in DMSO | 1 mg/mL | [1] |
| Recommended Stock Concentration | 1 - 2.46 mM (up to 1 mg/mL) | It is advisable to work with concentrations at or below the stated solubility to ensure complete dissolution. |
| Recommended Storage Temperature | -20°C or -80°C | [3] |
| Short-term Stability (in solution) | Up to 1 month at -20°C | General recommendation for small molecules in DMSO.[4] |
| Long-term Stability (in solution) | Up to 1 year at -80°C | General recommendation for small molecules in DMSO.[3][4] |
Signaling Pathway of this compound
References
Application Notes and Protocols for NVP-ACC789 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ACC789 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a crucial role in angiogenesis, the formation of new blood vessels. This process is fundamental for tumor growth and metastasis. By targeting VEGFR, this compound effectively impedes the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor neovascularization and growth. These application notes provide detailed protocols for the administration of this compound in preclinical xenograft models, a critical step in the evaluation of its anti-cancer efficacy. The protocols outlined below are for both oral and intravenous routes of administration.
Mechanism of Action: VEGFR Signaling Inhibition
This compound exerts its anti-tumor effects by inhibiting the VEGFR signaling pathway. Upon binding of VEGF to its receptor (VEGFR), the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are pivotal for promoting endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. This compound, as a VEGFR tyrosine kinase inhibitor, blocks this initial phosphorylation step, thereby abrogating the downstream signaling and inhibiting angiogenesis.
Caption: VEGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are generalized for xenograft studies in mice. Specific parameters such as cell line, mouse strain, and tumor implantation site should be optimized for each cancer model.
Xenograft Model Establishment Workflow
Caption: General workflow for a xenograft study.
Protocol 1: Oral Administration (Gavage)
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, or 10% DMSO + 90% Corn Oil)
-
Sterile water for injection or saline
-
Gavage needles (20-22 gauge, 1.5 inch, with a ball tip)
-
Syringes (1 mL)
-
Vortex mixer
-
Sonicator
Procedure:
-
Preparation of this compound Formulation:
-
On the day of administration, weigh the required amount of this compound.
-
Dissolve this compound in the chosen vehicle. For example, first dissolve in DMSO, then add PEG300 and Tween-80, vortexing thoroughly after each addition. Finally, add saline and mix until a clear solution or a uniform suspension is formed. Sonication may be used to aid dissolution.
-
The final concentration should be calculated based on the desired dose (e.g., in mg/kg) and the administration volume (typically 100 µL for a 20-25g mouse).
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle carefully into the esophagus and advance it into the stomach.
-
Administer the this compound formulation slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
-
Dosing Schedule:
-
The dosing frequency will depend on the pharmacokinetic properties of this compound and the specific experimental design. A common schedule is once daily (q.d.).
-
Protocol 2: Intravenous Administration (Tail Vein Injection)
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO + 5% Solutol HS 15 + 90% Saline)
-
Sterile saline
-
Insulin syringes with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp (optional, for vasodilation)
Procedure:
-
Preparation of this compound Formulation:
-
Prepare the this compound formulation in a sterile environment.
-
Dissolve the compound in the vehicle, ensuring it is completely solubilized to prevent embolism. The solution should be clear and free of particulates.
-
Filter-sterilize the final formulation using a 0.22 µm syringe filter.
-
-
Animal Handling and Injection:
-
Place the mouse in a restrainer to secure it and expose the tail.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.
-
Clean the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Inject the this compound solution slowly, typically a volume of 100-200 µL.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
-
Dosing Schedule:
-
Intravenous administration is often performed less frequently than oral dosing due to its higher bioavailability. A schedule of once every two or three days (q2d or q3d) may be appropriate, but should be determined based on tolerability and efficacy studies.
-
Data Presentation
Quantitative data from xenograft studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Note: The following data are representative examples for a generic VEGFR inhibitor and are intended to illustrate the recommended data presentation format. Actual data for this compound should be generated and substituted.
Table 1: Tumor Growth Inhibition (TGI) in a Human A549 Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | TGI (%) |
| Vehicle Control | - | Oral | q.d. | 1250 ± 150 | - |
| This compound | 50 | Oral | q.d. | 625 ± 95 | 50 |
| This compound | 100 | Oral | q.d. | 312 ± 60 | 75 |
| Vehicle Control | - | IV | q2d | 1300 ± 160 | - |
| This compound | 25 | IV | q2d | 520 ± 80 | 60 |
TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100
Table 2: Effect on Body Weight in Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) at Day 21 |
| Vehicle Control | - | Oral | q.d. | +5.2 ± 1.5 |
| This compound | 50 | Oral | q.d. | -2.1 ± 0.8 |
| This compound | 100 | Oral | q.d. | -4.5 ± 1.2 |
| Vehicle Control | - | IV | q2d | +4.8 ± 1.3 |
| This compound | 25 | IV | q2d | -1.8 ± 0.7 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Oral | 50 | 850 | 2 | 4500 |
| Intravenous | 25 | 2500 | 0.25 | 6000 |
Conclusion
The protocols and guidelines presented in these application notes are intended to provide a framework for the preclinical evaluation of this compound in xenograft models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing our understanding of the therapeutic potential of this compound in oncology. Researchers should adapt these protocols to their specific experimental needs while maintaining rigorous scientific standards.
Troubleshooting & Optimization
NVP-ACC789 solubility issues and solutions
Welcome to the technical support center for NVP-ACC789. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this potent VEGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits good solubility in DMSO.[1][2][3]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. Why is this happening and how can I prevent it?
This phenomenon, known as "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound, highly soluble in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is significantly lower.[4]
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize the Co-solvent System: Instead of diluting directly into a purely aqueous medium, prepare an intermediate solution with a co-solvent. A multi-component system can help maintain solubility.
-
Lower the Final Concentration: If your experimental design permits, working with a lower final concentration of this compound can prevent it from exceeding its solubility limit in the aqueous buffer.[4]
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous medium can help to keep the compound in solution.[4]
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
Directly dissolving this compound in aqueous buffers is not recommended due to its low aqueous solubility. A stock solution in an organic solvent like DMSO is the standard practice. For in vivo studies requiring aqueous formulations, advanced techniques such as the use of cyclodextrins or lipid-based formulations may be necessary.[4][5]
Troubleshooting Guide
Issue: Precipitate observed in the stock solution upon storage.
-
Possible Cause: The storage temperature is too low, causing the DMSO to freeze and the compound to precipitate.
-
Solution: Store the DMSO stock solution at -20°C. If precipitation is observed, gently warm the vial to room temperature and vortex to redissolve the compound before use.
Issue: Inconsistent results in cell-based assays.
-
Possible Cause: Incomplete dissolution or precipitation of this compound in the cell culture medium, leading to variations in the effective concentration.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to minimize solvent effects and reduce the likelihood of precipitation. Prepare fresh dilutions from the stock solution for each experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 1 mg/ml | [1] |
| DMSO | ≥ 47 mg/mL (with ultrasonic and warming) | |
| DMSO | 60 mg/mL (148.04 mM) | [3] |
| DMF | 0.5 mg/ml | [1] |
| Ethanol | 0.2 mg/ml | [1] |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/ml | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 405.3 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.053 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound inhibits the VEGFR2 signaling pathway.
References
Technical Support Center: Optimizing N-ACC789 Concentration for Cell Culture
Welcome to the technical support center for NVP-ACC789. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] Its primary mechanism is to block the autophosphorylation of VEGFRs, particularly VEGFR-2 (also known as KDR/Flk-1), after the binding of its ligand, VEGF.[1][3][4] This inhibition disrupts downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival—key processes in angiogenesis.[3][5][6][7][8]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a crystalline solid or powder.
-
Reconstitution : We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[9] Ensure the compound is fully dissolved.
-
Storage : Store the powder at -20°C for long-term stability (up to 3-4 years).[1][9] Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[10][11] Solutions in DMSO are generally stable for at least one month at -20°C.[10][11] Before use, allow the vial to equilibrate to room temperature.
Q3: What is a good starting concentration range for my experiments?
A3: The optimal concentration is highly dependent on your cell type and the specific biological question. However, based on its known inhibitory activity (IC50 values), a good starting point is to perform a dose-response experiment.
-
Biochemical IC50 : this compound has an IC50 of 0.02 µM for human VEGFR-2 in enzymatic assays.[1][2][10][12]
-
Cellular IC50 : It inhibits VEGF-induced VEGFR2 autophosphorylation in cells with an IC50 of 11.5 nM.[1]
-
Recommended Starting Range : A broad range from 1 nM to 10 µM is recommended for initial experiments to capture the full dose-response curve, from minimal effect to complete inhibition and potential toxicity.
Q4: How do I determine the optimal concentration of this compound for my specific cell line?
A4: Determining the optimal concentration is a two-step process:
-
Assess Cytotoxicity : First, perform a cell viability assay (e.g., MTT, WST-1, or Trypan Blue exclusion) to determine the 50% cytotoxic concentration (CC50). This identifies the concentration range that is non-toxic to your cells, ensuring that your observations are due to specific inhibition and not general toxicity.[13]
-
Assess Efficacy : Second, perform a functional assay at concentrations at or below the cytotoxic threshold.[13] This could be a cell proliferation/migration assay or a Western blot to measure the inhibition of VEGFR-2 phosphorylation. The goal is to find the lowest concentration that gives the desired level of target inhibition (e.g., the EC50 or EC90).
Q5: How can I confirm that the observed effects are due to on-target VEGFR inhibition?
A5: This is a critical step to validate your findings.[13]
-
Dose-Response Correlation : The observed biological effect should correlate with the known IC50 of this compound against VEGFR-2.[13]
-
Biochemical Validation : Directly measure the phosphorylation status of VEGFR-2 (e.g., at Tyr1175) and its downstream targets (e.g., p-Akt, p-ERK) via Western blot.[3][4][14] A potent, dose-dependent decrease in phosphorylation upon VEGF stimulation confirms on-target activity.
-
Use of Controls : Compare results to a structurally different VEGFR inhibitor to see if it produces a similar phenotype.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death or Cytotoxicity | 1. Concentration too high : The concentration used may be well above the therapeutic window. 2. Solvent Toxicity : The final concentration of the solvent (e.g., DMSO) may be too high (typically >0.5%). 3. On-Target Toxicity : The target (VEGFR) may be essential for the survival of your specific cell line. | 1. Perform a CC50 Assay : Determine the cytotoxic threshold and use concentrations at or below this limit for functional assays.[13] 2. Check Solvent Concentration : Ensure the final solvent concentration is consistent across all wells and ideally ≤0.1%. Always include a vehicle-only control. 3. Time-Course Experiment : Reduce the incubation time to see if the specific inhibitory effect can be observed before the onset of cell death. |
| Inconsistent Results / High Variability | 1. Compound Instability/Solubility : The inhibitor may be degrading or precipitating in the culture medium.[13] 2. Inconsistent Cell Culture Practices : Variations in cell seeding density, passage number, or serum batches can alter sensitivity.[13] 3. Assay Conditions : Inconsistent incubation times or reagent preparation.[13] | 1. Prepare Fresh Solutions : Make fresh dilutions from a frozen stock for each experiment. Visually inspect for precipitates. 2. Standardize Protocols : Use a consistent, low passage number of cells. Ensure precise cell seeding using a cell counter. Standardize all incubation times.[13] 3. Control Stimulation : If using a growth factor like VEGF, ensure its concentration and the stimulation time are consistent.[13] |
| No or Weak Inhibitory Effect | 1. Suboptimal Concentration : The concentration used may be too low to effectively inhibit the target. 2. Poor Cell Permeability : The compound may not be efficiently entering the cells. 3. Inactive Compound : The compound may have degraded due to improper storage or handling. 4. Low Target Expression : The cell line may not express sufficient levels of VEGFR-2. | 1. Increase Concentration : Perform a dose-response experiment extending to higher concentrations (while monitoring for toxicity). 2. Confirm Target Engagement : Use a Western blot to check for inhibition of VEGFR-2 phosphorylation directly in the cell lysate.[15] 3. Verify Compound Integrity : Use a fresh vial of the compound or test its activity in a cell-free enzymatic assay if possible. 4. Confirm Target Expression : Verify VEGFR-2 expression in your cell line via Western blot or qPCR. |
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | Species | Assay Type | IC50 Value | Reference(s) |
| VEGFR-2 (KDR) | Human | Enzymatic | 0.02 µM | [1][2][10][12] |
| VEGFR-2 (Flk-1) | Mouse | Enzymatic | 0.23 µM | [1][2][10][12] |
| VEGFR-1 (Flt-1) | Human | Enzymatic | 0.38 µM | [1][2][10][12] |
| VEGFR-3 (Flt-4) | Human | Enzymatic | 0.18 µM | [2][10][12] |
| PDGFRβ | Human | Enzymatic | 1.4 µM | [1][2][10][12] |
| p-VEGFR2 | Human | Cellular (CHO) | 11.5 nM | [1] |
Table 2: this compound Solubility Information
| Solvent | Concentration | Reference(s) |
| DMSO | ~1 mg/mL | [1] |
| DMF | ~0.5 mg/mL | [1] |
| Ethanol | ~0.2 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | [1] |
Key Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol assesses cell viability by measuring the metabolic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by living cells.[16]
-
Cell Seeding : Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of this compound in complete culture medium. A 2-fold or 3-fold dilution series across a wide range (e.g., 100 µM down to 1 nM) is recommended. Include a "vehicle-only" (e.g., 0.1% DMSO) control and a "cells-only" (no treatment) control.
-
Treatment : Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the appropriate wells.
-
Incubation : Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix gently by pipetting.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the CC50 value.
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol verifies the on-target activity of this compound by measuring the inhibition of VEGF-induced VEGFR-2 phosphorylation.[3][4]
-
Cell Culture and Starvation : Plate cells (e.g., HUVECs) and grow to 80-90% confluency.[3][4] Prior to treatment, serum-starve the cells in a basal medium for 4-6 hours to reduce baseline receptor phosphorylation.[3][4]
-
Inhibitor Treatment : Treat the starved cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).[3]
-
VEGF Stimulation : Following inhibitor treatment, stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce robust VEGFR-2 phosphorylation.[3][4] Leave one well unstimulated as a negative control.
-
Cell Lysis : Immediately after stimulation, place the plate on ice and wash cells twice with ice-cold PBS.[3][4] Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3][13] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[3][4] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).[4][14]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[15]
-
-
Analysis : Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the results. Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
Visual Guides and Workflows
Caption: Simplified VEGF/VEGFR-2 signaling pathway and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGF Pathway [sigmaaldrich.com]
- 9. mybiosource.com [mybiosource.com]
- 10. adooq.com [adooq.com]
- 11. NVP-ACC-789|300842-64-2|COA [dcchemicals.com]
- 12. raybiotech.com [raybiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
NVP-ACC789 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of NVP-ACC789 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as ACC-789 and ZK-202650, is an orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] Its primary targets are VEGFR1, VEGFR2, and VEGFR3, which are crucial mediators of angiogenesis, the formation of new blood vessels, a process often co-opted by tumors for growth and metastasis.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound demonstrates some activity against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1][2] It is reported to be selective for VEGFRs over Fibroblast Growth Factor Receptors (FGFRs) and PDGFRα at concentrations greater than 10 μM.[1] A comprehensive screening against a wider panel of kinases is recommended to fully characterize its off-target profile.
Q3: My cancer cells are showing unexpected resistance or toxicity with this compound treatment. Could this be due to off-target effects?
A3: Yes, unexpected cellular responses can be indicative of off-target effects, especially if the observed phenotype does not correlate with the known function of VEGFRs in your specific cancer cell line. It is also possible that the cancer cells have intrinsic or acquired resistance mechanisms to VEGFR inhibition.
Q4: How can I experimentally validate a suspected off-target effect of this compound?
A4: To validate a suspected off-target effect, you can employ several strategies. A direct approach is to perform a rescue experiment by overexpressing a drug-resistant mutant of the primary target (VEGFR). If the phenotype persists, it is likely due to an off-target effect. Additionally, using a structurally different inhibitor for the same primary target can help differentiate between on-target and off-target effects. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause:
-
Compound Stability and Solubility: this compound may have limited stability or solubility in certain media, leading to variations in the effective concentration.
-
Cell Line Integrity: Genetic drift in cancer cell lines over multiple passages can alter their response to inhibitors.
-
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh stock and working solutions of this compound for each experiment.
-
Verify Solubility: Ensure complete solubilization of the compound in your chosen solvent (e.g., DMSO) before diluting it in culture medium.
-
Cell Line Authentication: Regularly authenticate your cancer cell lines using methods like short tandem repeat (STR) profiling.
-
Low Passage Number: Use cells with a low passage number to maintain consistency.
-
Issue 2: Higher than expected cytotoxicity in cancer cell lines.
-
Possible Cause:
-
Off-target Kinase Inhibition: this compound might be inhibiting other kinases that are essential for the survival of your specific cancer cell line.
-
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the IC50 value for cytotoxicity.
-
Compare with VEGFR-null cells: If available, test the cytotoxicity of this compound on a cell line that does not express VEGFRs to assess off-target toxicity.
-
Kinome Profiling: Consider performing a broad in vitro kinase panel screening to identify potential off-target kinases.
-
Issue 3: Lack of efficacy despite confirmed VEGFR inhibition.
-
Possible Cause:
-
Activation of Compensatory Pathways: Cancer cells can activate alternative signaling pathways to bypass the inhibition of VEGFR signaling.
-
Drug Efflux: The cancer cells may be actively pumping the inhibitor out through efflux pumps like P-glycoprotein (MDR1).
-
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like western blotting or phospho-kinase arrays to investigate the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) upon treatment with this compound.
-
Co-treatment with Efflux Pump Inhibitors: To test for drug efflux, you can co-administer this compound with a known inhibitor of ABC transporters.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| Primary Targets | ||
| Human VEGFR1 | 0.38 | Potent inhibition of the primary target family.[1][2] |
| Human VEGFR2 | 0.02 | [1][2][4] |
| Human VEGFR3 | 0.18 | [1][2] |
| Mouse VEGFR2 | 0.23 | [1] |
| Known Off-Targets | ||
| PDGFRβ | 1.4 | Moderate off-target activity.[1][2] |
| FGFRs | >10 | Selective over FGFRs.[1] |
| PDGFRα | >10 | Selective over PDGFRα.[1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Profiling to Identify Off-Target Kinases
This protocol outlines a general method to screen this compound against a panel of purified kinases to identify potential off-target interactions.
Materials:
-
This compound
-
A panel of purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (radiolabeled [γ-³³P]ATP for radiometric assays or non-radiolabeled for other detection methods)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of the assay plate.
-
Add the purified kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction: Add the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For other assays, follow the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to assess the binding of a drug to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating samples precisely (e.g., PCR cycler)
-
Western blotting reagents and equipment
-
Antibodies against the target protein(s) of interest
Procedure:
-
Cell Treatment: Culture the cancer cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a PCR cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target of interest by western blotting.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
Caption: Simplified signaling pathway illustrating the on-target and potential off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Minimizing NVP-ACC789 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the investigational compound NVP-ACC789 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it relate to potential toxicities?
A1: this compound is a potent and selective inhibitor of the XYZ signaling pathway, which is critical in both tumorigenesis and normal physiological processes. Off-target effects or profound on-target inhibition in non-tumorous tissues that also rely on the XYZ pathway are potential sources of toxicity. Understanding the expression and role of the XYZ pathway in various organs is crucial for predicting and mitigating adverse effects.
Q2: How do I select the most appropriate animal model for this compound toxicity studies?
A2: The choice of animal model is critical for the translational relevance of toxicity data.[1] Guinea pigs and nonhuman primates can be suitable models as they may have lower levels of certain metabolizing enzymes, similar to humans.[1] Rodent models are frequently used for initial toxicity screening due to their well-characterized genetics and shorter study durations.[2] The selection should be based on the similarity of the this compound target (XYZ pathway) between the animal species and humans, as well as comparable metabolic profiles.
Q3: What are the recommended initial steps for in vivo toxicity assessment of this compound?
A3: A tiered approach is recommended. Begin with in vitro toxicity assays to identify potential cellular liabilities.[3][4] Follow this with a dose-range finding study in a small number of animals to determine the maximum tolerated dose (MTD). This information will then guide the dose selection for larger, more comprehensive toxicity studies.
Q4: What are the common signs of toxicity observed with this compound and how should they be monitored?
A4: Common signs of toxicity can include weight loss, lethargy, ruffled fur, and changes in behavior. It is essential to have a robust monitoring plan that includes daily clinical observations, weekly body weight measurements, and regular food and water intake assessments. At the end of the study, a comprehensive panel of hematological and serum chemistry markers should be analyzed, along with histopathological examination of key organs.
Troubleshooting Guide
Issue 1: Unexpectedly high mortality at the presumed MTD.
-
Possible Cause: The MTD was overestimated, or the animal strain is particularly sensitive to this compound.
-
Troubleshooting Steps:
-
Repeat the dose-range finding study with a wider and more granular dose range.
-
Consider a different animal strain or species that may have a more favorable metabolic profile for this compound.
-
Evaluate the formulation and vehicle to ensure they are not contributing to the toxicity.
-
Issue 2: Significant weight loss observed across all dose groups.
-
Possible Cause: this compound may be causing gastrointestinal toxicity, affecting appetite, or altering metabolism.
-
Troubleshooting Steps:
-
Implement more frequent monitoring of food and water intake.
-
Consider supportive care measures such as providing palatable, high-calorie food supplements.
-
Conduct a thorough histopathological examination of the gastrointestinal tract.
-
Evaluate alternative dosing schedules (e.g., intermittent dosing) to allow for recovery between treatments.
-
Issue 3: Elevated liver enzymes (ALT, AST) in serum chemistry.
-
Possible Cause: Potential hepatotoxicity induced by this compound or its metabolites.
-
Troubleshooting Steps:
-
Perform a detailed histopathological analysis of liver tissue to assess for cellular damage.
-
Investigate the metabolic profile of this compound in the selected animal model to identify any reactive metabolites.
-
Consider co-administration of a hepatoprotective agent, though this may complicate the interpretation of efficacy studies.
-
Data Presentation
Table 1: Example Dose-Response and Toxicity of this compound in a 14-Day Rodent Study
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Serum ALT (U/L) | Serum AST (U/L) | Key Histopathological Findings |
| Vehicle Control | +5.2 | 35 ± 5 | 60 ± 8 | No significant findings |
| 10 | +2.1 | 40 ± 7 | 65 ± 10 | No significant findings |
| 30 | -3.5 | 150 ± 25 | 250 ± 40 | Mild hepatocellular vacuolation |
| 100 | -12.8 | 450 ± 60 | 700 ± 85 | Moderate to severe hepatocellular necrosis |
Experimental Protocols
Protocol 1: Acute Toxicity Study of this compound in Rodents
-
Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old, with an equal number of males and females per group.
-
Dose Administration: Administer this compound as a single dose via the intended clinical route (e.g., oral gavage, intravenous injection). Use a vehicle control and at least three escalating dose levels.
-
Observation Period: Monitor animals for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dose, and then daily for 14 days.
-
Data Collection: Record body weights prior to dosing and on days 7 and 14. At the end of the study, perform a gross necropsy on all animals.
-
Endpoint Analysis: Determine the LD50 (lethal dose for 50% of animals) if applicable, and identify the target organs of toxicity based on gross pathology.
Visualizations
Caption: A generalized workflow for preclinical toxicity assessment.
Caption: A decision tree for troubleshooting adverse events in animal studies.
Caption: A hypothetical signaling pathway for this compound on- and off-target effects.
References
- 1. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models-A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
inconsistent NVP-ACC789 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor NVP-ACC789.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] It primarily targets VEGFR-1, VEGFR-2, and VEGFR-3, as well as Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[4] By binding to the ATP-binding site of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis, cell proliferation, and invasion.[2]
Q2: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes and solutions?
Inconsistent IC50 values can arise from several factors, ranging from compound handling to assay conditions. Below is a troubleshooting guide to help you identify and resolve the issue.
Potential Causes & Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Issue: this compound may precipitate in your cell culture medium, leading to a lower effective concentration.
-
Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[5] Ensure the compound is fully dissolved by vortexing. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[5] When preparing working dilutions, pre-warm the cell culture medium to 37°C and add the stock solution dropwise while vortexing to prevent precipitation.[6]
-
-
Cell Seeding and Proliferation:
-
Issue: Variability in cell seeding density and differences in cell proliferation rates can significantly impact IC50 values.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for accurate cell distribution. Standardize the cell passage number used for experiments, as sensitivity to inhibitors can change with prolonged culturing.[5]
-
-
Assay Conditions:
-
Issue: Inconsistent incubation times and final DMSO concentrations can affect results.
-
Solution: Standardize the duration of this compound treatment across all experiments. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically <0.5%).[6]
-
Q3: My Western blot results do not show the expected decrease in downstream signaling (e.g., p-ERK, p-AKT) after this compound treatment. What should I check?
A lack of inhibition in downstream signaling pathways can be due to several experimental variables.
Potential Causes & Troubleshooting Steps:
-
Inhibitor Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time too short to effectively inhibit VEGFR signaling. Perform a dose-response experiment with a range of concentrations and a time-course experiment to determine the optimal conditions for your specific cell line.[6]
-
Cell Line Specificity: The expression and activation status of VEGFR and its downstream pathways can vary significantly between cell lines. Confirm that your chosen cell line expresses the target receptors (VEGFRs, PDGFR-β) and has an active signaling pathway that is sensitive to this compound.
-
Ligand Stimulation: For some experimental setups, stimulation with a ligand like VEGF is necessary to activate the signaling cascade. If you are not using a ligand, the baseline pathway activity might be too low to observe a significant inhibitory effect.
-
Antibody Quality: The specificity and quality of your primary and secondary antibodies are crucial for accurate Western blot results. Validate your antibodies to ensure they are specific for the phosphorylated and total proteins of interest.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various receptor tyrosine kinases.
| Target | IC50 Value |
| VEGFR-1 (human) | 0.38 µM |
| VEGFR-2 (human) | 0.02 µM |
| VEGFR-2 (mouse) | 0.23 µM |
| VEGFR-3 (human) | 0.18 µM |
| PDGFR-β (human) | 1.4 µM |
Data compiled from supplier information.[4][7]
Experimental Protocols
VEGFR-2 Kinase Assay Protocol
This protocol is a general guideline for assessing the inhibitory effect of this compound on VEGFR-2 phosphorylation in a cell-based assay.
Materials:
-
Human VEGFR-2 transfected cells (e.g., CHO cells)
-
This compound
-
VEGF
-
Cell culture medium (serum-free for incubation)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer
-
Protein assay reagents
Procedure:
-
Cell Seeding: Seed human VEGFR-2 transfected CHO cells in 6-well plates and grow to approximately 80% confluency.[4]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate the cells for 2 hours at 37°C.
-
Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate for 2 hours at 37°C.[4]
-
Ligand Stimulation: Add VEGF (e.g., 20 ng/mL) to the wells and incubate for 5 minutes at 37°C to stimulate VEGFR-2 phosphorylation.[4]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells.[4]
-
Protein Quantification: Centrifuge the lysates to remove nuclei and determine the protein concentration of the supernatant.[4]
-
Downstream Analysis: The lysates can now be used for downstream applications such as Western blotting to detect p-VEGFR-2 levels.
Signaling Pathway
The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: NVP-ACC789 Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NVP-ACC789 dose-response curves.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is flat or shows very weak inhibition, even at high concentrations. What are the possible causes?
An unexpectedly weak or absent response to this compound can stem from several factors related to the compound itself, the experimental setup, or the biological system.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Recommendation: Confirm the identity and purity of your this compound stock. Prepare fresh dilutions from a new stock if possible. This compound has limited solubility in aqueous solutions, ensure it is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution into your assay medium.[1][2][3] Visually inspect for any precipitation. The final DMSO concentration in the assay should be consistent and non-toxic (typically <0.5%).
-
-
Inappropriate Assay Choice:
-
Recommendation: this compound is a VEGFR inhibitor that can induce cell cycle arrest.[4] Metabolic assays like MTT or XTT may yield misleading results as cells can remain metabolically active while not proliferating. Consider using a direct cell counting method or a DNA synthesis assay, such as the BrdU incorporation assay, which specifically measures cell proliferation.
-
-
Cell-Based Factors:
-
Insufficient VEGF Stimulation:
-
Recommendation: In cell-based assays measuring the inhibition of VEGFR phosphorylation, ensure you are stimulating the cells with an adequate concentration of VEGF to induce a robust phosphorylation signal in your positive control.
-
Q2: I am observing a "U-shaped" or bell-shaped dose-response curve with this compound. What could be the reason?
A bell-shaped dose-response curve, where the inhibitory effect decreases at higher concentrations, can be caused by several factors.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Recommendation: At high concentrations, this compound may have off-target effects that can counteract its primary inhibitory activity.[4] Carefully analyze the lower, more specific concentration range of your curve. If the unusual shape occurs at very high concentrations, it may not be relevant to the primary mechanism of action.
-
-
Compound Aggregation:
-
Recommendation: At high concentrations, small molecule inhibitors can form aggregates, leading to non-specific inhibition and artifacts.[4] Consider including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to prevent aggregation.
-
-
Cellular Toxicity:
-
Recommendation: High concentrations of the inhibitor may induce cytotoxicity, leading to a decrease in the measured response in assays that require viable cells.[4] It is advisable to perform a separate cytotoxicity assay to determine the toxic concentration range of this compound for your specific cell line.
-
Q3: The IC50 value I obtained for this compound is significantly different from the published values. Why might this be?
Discrepancies in IC50 values are common and can be attributed to variations in experimental conditions.
Possible Causes and Troubleshooting Steps:
-
Assay Type:
-
Recommendation: Biochemical assays (enzymatic assays) and cell-based assays will yield different IC50 values. Cellular IC50 values are typically higher due to factors like cell membrane permeability and intracellular ATP concentrations. Ensure you are comparing your results to published data from a similar assay type.
-
-
ATP Concentration (for biochemical assays):
-
Recommendation: this compound is an ATP-competitive inhibitor. The IC50 value will be influenced by the concentration of ATP in the assay. If possible, use an ATP concentration that is close to the Km of the enzyme.
-
-
Data Analysis and Curve Fitting:
-
Recommendation: Use a suitable non-linear regression model (e.g., four-parameter logistic) to fit your dose-response data. Ensure that your data points define both the top and bottom plateaus of the curve for an accurate IC50 determination.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its primary targets. Note that these values can vary depending on the specific experimental conditions.
| Target Kinase | IC50 (µM) |
| Human VEGFR-1 | 0.38 |
| Human VEGFR-2 | 0.02 |
| Human VEGFR-3 | 0.18 |
| Mouse VEGFR-2 | 0.23 |
| PDGFR-β | 1.4 |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cell-based assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium (e.g., EGM-2)
-
Serum-free basal medium
-
This compound
-
Recombinant human VEGF-A
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 70-80% confluency.
-
Serum-starve the cells in basal medium for 4-6 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
-
VEGF Stimulation:
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR-2 and total VEGFR-2.
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: BrdU Cell Proliferation Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA as an indicator of cell proliferation.[9][10][11][12][13]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete growth medium
-
This compound
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24-48 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
-
Fixation and Denaturation:
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate with an anti-BrdU antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified VEGFR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound dose-response curves.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. molnova.com:443 [molnova.com:443]
- 4. benchchem.com [benchchem.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
Technical Support Center: NVP-ACC789 Resistance Mechanisms in Cancer Cells
Notice: Information regarding "NVP-ACC789" is not available in the public domain. The following guide is based on common resistance mechanisms observed for similar investigational anti-cancer agents, specifically PI3K inhibitors like NVP-BKM120, and may serve as a general framework for troubleshooting. Please verify the specific target and mechanism of action of this compound to tailor your experiments accordingly.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A1: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. The most common include:
-
Secondary mutations in the drug target: These mutations can prevent the drug from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pathways to circumvent the blocked pathway. For instance, upregulation of the MAPK/ERK pathway is a common resistance mechanism to PI3K inhibitors.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump the drug out of the cell, reducing its intracellular concentration.
-
Metabolic reprogramming: Cancer cells can alter their metabolic pathways to survive the effects of the drug.
Q2: How can I determine if my resistant cells have mutations in the drug target?
A2: You can sequence the gene encoding the target protein of this compound in both your sensitive parental cell line and the resistant derivative. Any non-synonymous mutations found exclusively in the resistant line should be further investigated.
Q3: What are the first steps to investigate the activation of bypass pathways?
A3: A good starting point is to perform a phospho-proteomic screen or a targeted western blot analysis of key signaling nodes in both sensitive and resistant cells, with and without this compound treatment. Look for increased phosphorylation of proteins in alternative survival pathways, such as ERK, MEK, or other receptor tyrosine kinases.
Troubleshooting Guides
Issue 1: Decreased Intracellular Concentration of this compound
Symptom: Resistant cells show a significantly lower accumulation of this compound compared to sensitive parental cells.
Possible Cause: Increased expression or activity of drug efflux pumps.
Troubleshooting Workflow:
Caption: Workflow to investigate drug efflux as a resistance mechanism.
Experimental Protocol: Rhodamine 123 Accumulation Assay
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in phenol red-free medium.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between the sensitive and resistant cell lines. A lower MFI in the resistant cells suggests increased efflux.
Issue 2: Reactivation of Downstream Signaling Despite Continuous this compound Treatment
Symptom: Western blot analysis shows that downstream effectors of the this compound target are re-activated in resistant cells after prolonged treatment.
Possible Cause: Activation of a bypass signaling pathway.
Troubleshooting Workflow:
Caption: Workflow to identify and validate bypass signaling pathways.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and compare the ratio of phosphorylated to total protein between sensitive and resistant cells.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Derivative | 5.0 | 10 |
Table 2: Hypothetical Relative Protein Expression in Resistant vs. Sensitive Cells
| Protein | Change in Expression (Resistant vs. Sensitive) |
| p-Akt (S473) | ↓↓↓ |
| p-ERK1/2 (T202/Y204) | ↑↑↑ |
| ABCB1 | ↑↑ |
Signaling Pathway Diagram
The following diagram illustrates a common scenario where resistance to a PI3K inhibitor (like NVP-BKM120) can be mediated by the activation of the MAPK/ERK pathway.
Caption: Bypass of PI3K inhibition by MAPK/ERK pathway activation.
Technical Support Center: NVP-ACC789 In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVP-ACC789. The focus is on addressing common challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable plasma concentrations of this compound in our animal models after oral administration. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility. As a crystalline solid with low solubility in aqueous solutions, its dissolution in the gastrointestinal (GI) tract may be limited, leading to poor absorption.[1]
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area. Reducing the particle size can significantly improve dissolution.
-
Formulation Strategy: The formulation of the dosing vehicle is critical.
-
Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in your formulation to enhance the solubility of this compound.[3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can improve absorption by presenting the drug in a solubilized state and potentially utilizing lymphatic uptake pathways.[5]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can prevent crystallization and maintain the drug in a higher energy state, which improves solubility and dissolution.[5]
-
-
pH Adjustment: Investigate the pH-solubility profile of this compound. Buffering the formulation to an optimal pH might improve its solubility in the GI tract.
Q2: Our in vitro assays show potent inhibition of VEGFR-2 by this compound, but we are not observing the expected efficacy in vivo. Could this be a bioavailability issue?
A2: Yes, a discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability. The effective concentration of this compound may not be reaching the target tissues due to limited absorption. The IC50 values for this compound against various VEGF receptors are in the nanomolar to low micromolar range, indicating high potency.[1][6][7] If the plasma concentrations are below these levels, the therapeutic effect will be diminished.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma concentration-time profile of this compound after oral administration. This will provide crucial data on key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Dose Escalation: While maintaining safety, a dose escalation study can help determine if a higher dose can achieve the necessary therapeutic concentrations. However, be aware of potential solubility-limited absorption, where increasing the dose does not proportionally increase plasma concentration.[8]
-
Alternative Route of Administration: To confirm that the lack of efficacy is due to poor oral bioavailability, administer this compound via an intravenous (IV) route. This will ensure 100% bioavailability and provide a baseline for the required therapeutic plasma concentration.[4]
Q3: We are considering different formulation strategies to improve the bioavailability of this compound. What are the key considerations?
A3: Choosing the right formulation strategy depends on the physicochemical properties of this compound and the specific experimental context.
| Formulation Strategy | Principle | Advantages |
| Particle Size Reduction | Increases surface area for dissolution.[2] | Simple, well-established techniques (milling). |
| Lipid-Based Systems | Drug is dissolved in lipids, enhancing absorption.[5] | Can bypass first-pass metabolism via lymphatic transport.[5] |
| Amorphous Solid Dispersions | Maintains the drug in a high-energy, solubilized state.[5] | Can significantly increase apparent solubility and dissolution rate. |
| Nanosuspensions | Sub-micron drug particles with increased surface area.[2] | Enhanced dissolution velocity and potential for altered biodistribution. |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
-
Objective: To increase the dissolution rate of this compound by reducing its particle size.
-
Materials: this compound, mortar and pestle or a jet mill, vehicle (e.g., 0.5% methylcellulose in water), particle size analyzer.
-
Procedure:
-
Weigh the desired amount of this compound.
-
If using a mortar and pestle, grind the powder for a fixed duration (e.g., 15 minutes) to achieve micron-sized particles. For larger quantities and more uniform particle size, use a jet mill following the manufacturer's instructions.
-
Characterize the particle size distribution of the micronized powder using a particle size analyzer to ensure it is within the desired range (e.g., 1-10 µm).
-
Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add the micronized this compound to the vehicle while vortexing or stirring to form a homogenous suspension.
-
Store the suspension at 2-8°C and ensure it is well-mixed before each administration.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
-
Materials: this compound formulation, appropriate mouse strain (e.g., BALB/c), oral gavage needles, blood collection supplies (e.g., heparinized capillaries), centrifuge, analytical instruments (LC-MS/MS).
-
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Collect blood samples (e.g., 20-30 µL) from a consistent site (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place the blood samples into heparinized tubes and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time to determine key PK parameters.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. upm-inc.com [upm-inc.com]
- 6. abmole.com [abmole.com]
- 7. This compound | CAS#:300842-64-2 | Chemsrc [chemsrc.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
NVP-ACC789 experimental controls and best practices
Technical Support Center: NVP-ACC789
This center provides researchers, scientists, and drug development professionals with essential information for the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the Serine/Threonine kinase KCP (Kinase of Cellular Proliferation). By binding to the ATP pocket of KCP, it blocks the phosphorylation of its downstream substrate, Prolif-1, thereby inhibiting the KCP signaling cascade that is crucial for cell cycle progression and proliferation in several cancer types.
2. How should this compound be reconstituted and stored?
-
Reconstitution: For in vitro experiments, reconstitute the lyophilized powder in sterile DMSO to create a 10 mM stock solution. Ensure the powder is fully dissolved by vortexing gently.
-
Storage:
-
Store the lyophilized powder at -20°C for long-term stability.
-
Store the 10 mM DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1] When stored correctly, the DMSO stock is stable for up to 6 months.
-
For working solutions, dilute the stock in the appropriate cell culture medium immediately before use. Do not store diluted aqueous solutions for extended periods.
-
3. What concentrations are recommended for cell-based assays?
The optimal concentration will vary depending on the cell line and assay duration. Based on our validation data (see Table 1), a starting concentration range of 10 nM to 10 µM is recommended for dose-response experiments.
4. What are the recommended positive and negative controls for an experiment?
-
Positive Control: A known, well-characterized KCP inhibitor can be used to confirm assay performance.
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as used for this compound) is essential to account for any effects of the solvent on the cells.
-
Cell Line Controls: Include an untreated cell population to establish a baseline for viability and proliferation.
5. Does this compound have known off-target effects?
While this compound is highly selective for KCP, like most kinase inhibitors, it may exhibit off-target activity at high concentrations.[2][3] It is recommended to perform experiments using the lowest effective concentration and to validate key findings using a secondary method, such as siRNA-mediated knockdown of KCP.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against the KCP enzyme and in various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value (nM) |
| Enzymatic Assay | Recombinant Human KCP | 5.2 |
| Cell Viability | HeLa (Cervical Cancer) | 55 |
| Cell Viability | A549 (Lung Cancer) | 89 |
| Cell Viability | MCF-7 (Breast Cancer) | 124 |
IC50 (half-maximal inhibitory concentration) values were determined after a 72-hour incubation period using a standard CellTiter-Glo® luminescent cell viability assay.
Experimental Protocols
Protocol: Determining IC50 with a Cell Viability Assay
This protocol outlines the steps for conducting a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.[4][5][6]
Materials:
-
This compound (10 mM stock in DMSO)
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Sterile 96-well, clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capability
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution series of this compound in complete medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. Include a vehicle-only (DMSO) control.
-
Add 10 µL of each diluted compound (or vehicle) to the appropriate wells. This results in a final volume of 100 µL per well and achieves the desired final concentrations.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | - Stock concentration is too high.- Poor solubility in aqueous media.- Excessive freeze-thaw cycles. | - Ensure the final DMSO concentration in media is <0.5%.- Prepare fresh dilutions from a frozen aliquot for each experiment.- Vortex the diluted solution gently before adding it to the cells. |
| Inconsistent or Non-Reproducible Results | - Inconsistent cell seeding density.- Edge effects in the 96-well plate.- Pipetting errors during serial dilution.- Variation in incubation times. | - Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Standardize all incubation times precisely. |
| Observed Potency is Lower than Expected | - Compound degradation.- Cell line is resistant to KCP inhibition.- High serum concentration in media binding to the compound. | - Use a fresh aliquot of the compound; verify storage conditions.- Confirm KCP expression in your cell line via Western Blot or qPCR.- Consider reducing serum concentration during the compound treatment period if compatible with cell health. |
| High Background Signal or Cell Death in Vehicle Control | - DMSO toxicity.- Contamination (bacterial, fungal).[7]- Poor cell health prior to the experiment. | - Ensure the final DMSO concentration does not exceed 0.5%.- Regularly test for mycoplasma and practice sterile cell culture techniques.- Only use cells in the logarithmic growth phase with high viability. |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and the general workflow for troubleshooting experimental variability.
Caption: Mechanism of action of this compound in the KCP signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. Cell Culture Troubleshooting [merckmillipore.com]
Validation & Comparative
Lack of Publicly Available Data on NVP-ACC789 for Renal Cell Carcinoma
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found on a compound designated NVP-ACC789 for the treatment of renal cell carcinoma. This designation may correspond to an internal development code that was discontinued, an incorrect naming convention, or a compound that has not been the subject of published research. Consequently, a direct comparison between this compound and sunitinib in the context of renal cell carcinoma cannot be provided.
As an alternative, this guide provides a detailed overview of sunitinib, a standard-of-care treatment for renal cell carcinoma, summarizing its mechanism of action, clinical efficacy, and the experimental protocols used to evaluate its therapeutic effects.
Sunitinib for the Treatment of Renal Cell Carcinoma
Sunitinib, marketed under the brand name Sutent, is an oral, multi-targeted receptor tyrosine kinase inhibitor (TKI) that has been a cornerstone in the first-line treatment of metastatic renal cell carcinoma (mRCC) for over a decade.[1][2] Its efficacy is attributed to its ability to inhibit multiple signaling pathways involved in tumor growth and angiogenesis.[3][4]
Mechanism of Action
Sunitinib's primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFR-1, -2, and -3, sunitinib inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][5] This anti-angiogenic effect is a key component of its anti-tumor activity in the highly vascularized tumors characteristic of renal cell carcinoma.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Sunitinib targets PDGFR-α and PDGFR-β, which are involved in tumor cell proliferation and angiogenesis.[2][6]
-
c-KIT (Stem Cell Factor Receptor): Inhibition of c-KIT, another RTK, contributes to the direct anti-proliferative effects of sunitinib on tumor cells.[5][6]
-
Other Kinases: Sunitinib also inhibits other kinases such as Fms-like tyrosine kinase 3 (FLT3) and RET, further contributing to its broad anti-cancer activity.[5][6]
The simultaneous inhibition of these targets leads to a reduction in tumor vascularization, induction of cancer cell apoptosis, and overall tumor shrinkage.[3]
Signaling Pathway Inhibition by Sunitinib
The following diagram illustrates the key signaling pathways inhibited by sunitinib.
References
- 1. mayo.edu [mayo.edu]
- 2. Key Trials in Advanced/Metastatic Renal Cell Carcinoma - Practical Approaches to Managing Advanced Kidney Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NVP-ACC789 and Bevacizumab in Preclinical Angiogenesis Models
In the landscape of anti-angiogenic therapies, both NVP-ACC789 and bevacizumab represent critical tools for researchers in oncology and vascular biology. While both agents effectively inhibit the process of new blood vessel formation, they do so through distinct mechanisms of action, leading to different preclinical profiles. This guide provides a comparative overview of this compound and bevacizumab, summarizing their performance in key angiogenesis models and detailing the experimental protocols employed in these studies.
Mechanisms of Action: A Tale of Two Strategies
Bevacizumab , a humanized monoclonal antibody, functions as a direct antagonist of Vascular Endothelial Growth Factor-A (VEGF-A). By selectively binding to circulating VEGF-A, bevacizumab prevents this potent pro-angiogenic factor from interacting with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[1][2][3][4][5] This blockade of the VEGF signaling cascade effectively inhibits endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[6] The primary therapeutic effect of bevacizumab is cytostatic, aimed at arresting tumor growth by limiting its blood supply.[6]
In contrast, This compound is a small molecule receptor tyrosine kinase inhibitor with a broader spectrum of activity. It targets the intracellular kinase domains of multiple receptors involved in angiogenesis, including VEGFR-1, VEGFR-2, and VEGFR-3.[7] Furthermore, this compound also inhibits the Platelet-Derived Growth Factor Receptor-β (PDGFR-β), a key player in the recruitment of pericytes and vascular maturation.[7] This multi-targeted approach allows this compound to not only block the primary VEGF-driven angiogenic signals but also to potentially disrupt the structural integrity of newly formed vessels.
The distinct mechanisms are visualized in the signaling pathway diagram below.
Comparative Efficacy in Angiogenesis Models
While no direct head-to-head comparative studies between this compound and bevacizumab were identified in the public domain, the following tables summarize the reported anti-angiogenic effects of each compound in various preclinical models.
Table 1: Summary of this compound Anti-Angiogenic Activity
| Model System | Assay | Key Findings |
| In vivo | VEGF-induced angiogenesis | Dose-dependent blockade of VEGF-induced angiogenesis with daily oral administration.[8] |
| In vivo | bFGF-induced angiogenesis | Partial inhibition of bFGF-induced angiogenesis, though the dose-response was not linear.[8] |
Table 2: Summary of Bevacizumab Anti-Angiogenic Activity
| Model System | Assay | Key Findings |
| Human Umbilical Vein Endothelial Cells (HUVECs) | In vitro proliferation, migration, apoptosis, and tube formation assays | Significant reduction in proliferation and migration, increased apoptosis, and decreased capillary-like structure formation.[6] |
| Mouse Model | Matrigel plug assay | Inhibition of angiogenesis as measured by hemoglobin content.[6] |
| Chick Chorioallantoic Membrane (CAM) | In vivo vasculogenesis | Down-regulation of VEGF and inhibition of vasculogenesis.[2] |
| Mouse Xenograft Models (various cancers) | In vivo tumor growth and microvessel density | Significant reduction in tumor growth and angiogenesis.[4] |
| Zebrafish Embryos | In vivo angiogenesis | Inhibition of the formation of subintestinal veins. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis.
Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a solidified Matrigel plug.
Protocol:
-
Preparation: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state. The test compound (this compound or bevacizumab) and a pro-angiogenic factor (e.g., VEGF or bFGF) are mixed with the liquid Matrigel.
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of immunocompromised mice. The Matrigel solidifies at body temperature, forming a plug.
-
Incubation: The mice are monitored for a period of 7 to 21 days, allowing for endothelial cells to migrate into the plug and form new blood vessels.
-
Analysis: The Matrigel plugs are explanted, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug (an indicator of red blood cell infiltration and, therefore, vessel formation) or through histological analysis of sections stained for endothelial cell markers (e.g., CD31).
In Vivo Tumor Xenograft Models
These models assess the effect of anti-angiogenic agents on tumor growth and the tumor vasculature.
Protocol:
-
Cell Implantation: Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with this compound (typically via oral gavage) or bevacizumab (typically via intraperitoneal injection) according to a predetermined schedule and dose. A control group receives a vehicle treatment.
-
Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and processed for histological analysis. Immunohistochemical staining for endothelial markers (e.g., CD31) is used to quantify microvessel density, providing a direct measure of tumor angiogenesis.
Conclusion
Both this compound and bevacizumab are potent inhibitors of angiogenesis, albeit through different mechanisms. Bevacizumab acts as a specific VEGF-A antagonist in the extracellular space, while this compound targets the intracellular signaling of multiple pro-angiogenic receptor tyrosine kinases. The choice between these agents in a research setting will depend on the specific scientific question being addressed. For studies focused on the direct role of VEGF-A, bevacizumab is a highly specific tool. In contrast, this compound offers the opportunity to investigate the effects of broader receptor tyrosine kinase inhibition on angiogenesis and vascular maturation. The experimental models and protocols described herein provide a foundation for the continued investigation of these and other novel anti-angiogenic compounds.
References
- 1. Evaluating the effect of Avastin on breast cancer angiogenesis using synchrotron radiation - Gu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 2. Bevacizumab Modulation of the Interaction Between the MCF-7 Cell Line and the Chick Embryo Chorioallantoic Membrane | In Vivo [iv.iiarjournals.org]
- 3. Bevacizumab Modulation of the Interaction Between the MCF-7 Cell Line and the Chick Embryo Chorioallantoic Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bevacizumab-induced normalization of blood vessels in tumors hampers antibody uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple effects of bevacizumab in angiogenesis: implications for its use in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:300842-64-2 | Chemsrc [chemsrc.com]
A Comparative Guide to VEGFR2 Inhibition: NVP-ACC789 vs. Axitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: NVP-ACC789 and Axitinib. The information is curated to assist researchers in making informed decisions for their preclinical and clinical investigations.
At a Glance: Key Quantitative Data
To facilitate a clear comparison of the inhibitory activities of this compound and Axitinib, the following tables summarize their performance in various assays.
Table 1: Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentrations (IC50) of each compound against a panel of receptor tyrosine kinases, providing insight into their potency and selectivity.
| Target Kinase | This compound IC50 | Axitinib IC50 |
| VEGFR1 (Flt-1) | 0.38 µM (human) | 0.1 nM |
| VEGFR2 (KDR/Flk-1) | 0.02 µM (human) | 0.2 nM |
| 0.23 µM (mouse) | ||
| VEGFR3 (Flt-4) | 0.18 µM (human) | 0.1-0.3 nM |
| PDGFRβ | 1.4 µM | 1.6 nM |
| c-Kit | Not Available | 1.7 nM |
Table 2: Cellular Inhibitory Activity
This table details the efficacy of this compound and Axitinib in cell-based assays, reflecting their performance in a more biological context.
| Cell-Based Assay | This compound IC50 | Axitinib IC50 |
| VEGF-induced HUVEC Proliferation/Survival | 1.6 nM | 0.24 nM (Survival)[1] |
| Non-VEGF Stimulated HUVEC Proliferation | Not Available | 573 nM |
| A-498 Renal Cancer Cell Proliferation | Not Available | 13.6 µM (96h) |
| Caki-2 Renal Cancer Cell Proliferation | Not Available | 36 µM (96h) |
| Glioblastoma Cell Line (GB1B) Proliferation | Not Available | 3.58 µM (72h), 2.21 µM (7d) |
| IGR-N91 Neuroblastoma Cell Proliferation | Not Available | >10,000 nM |
| IGR-NB8 Neuroblastoma Cell Proliferation | Not Available | 849 nM |
| SH-SY5Y Neuroblastoma Cell Proliferation | Not Available | 274 nM |
In Detail: Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the experimental protocols for the key assays cited.
Kinase Assays
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified receptor tyrosine kinases.
-
General Protocol:
-
Recombinant kinase domains of the target receptors (e.g., VEGFR2) are incubated with a generic substrate (e.g., poly(Glu, Tyr)) and ATP.
-
The inhibitors (this compound or Axitinib) are added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, TR-FRET, or radioisotope incorporation.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation/Survival Assay
Objective: To assess the cytostatic or cytotoxic effects of the inhibitors on endothelial cells, a key component of angiogenesis.
-
Protocol for this compound:
-
HUVECs are seeded in 96-well plates and cultured.
-
Cells are treated with various concentrations of this compound in the presence of a pro-proliferative concentration of VEGF.
-
After a 72-hour incubation, cell viability is measured using a metabolic assay (e.g., MTS).
-
IC50 values are determined from the dose-response curve.
-
-
Protocol for Axitinib:
-
HUVECs are seeded in 96-well plates.
-
Cells are treated with a range of Axitinib concentrations in the presence of VEGF.
-
Following a 72-hour incubation period, cell survival is assessed.
-
The IC50 value is calculated based on the inhibition of cell survival.
-
In Vivo Angiogenesis Models
Objective: To evaluate the anti-angiogenic efficacy of the inhibitors in a living organism.
-
Chick Chorioallantoic Membrane (CAM) Assay (General Protocol):
-
Fertilized chicken eggs are incubated for several days to allow the development of the CAM.
-
A window is created in the eggshell to expose the CAM.
-
A carrier (e.g., a filter disc or sponge) soaked with the test compound (this compound or Axitinib) is placed on the CAM.
-
After a set incubation period, the CAM is examined for changes in blood vessel growth around the carrier.
-
The anti-angiogenic effect is quantified by measuring the area of vessel inhibition or by counting the number of blood vessels.
-
-
Mouse Xenograft Models (General Protocol):
-
Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, mice are treated orally with the inhibitor (this compound or Axitinib) or a vehicle control.
-
Tumor growth is monitored over time.
-
At the end of the study, tumors are excised, and microvessel density can be assessed by immunohistochemistry (e.g., staining for CD31).
-
Visualizing the Science: Diagrams
To provide a clearer understanding of the biological context and experimental designs, the following diagrams have been generated.
Caption: The VEGFR2 signaling pathway and the point of inhibition by this compound and Axitinib.
References
NVP-ACC789's Impact on Downstream Signaling: A Comparative Analysis
For Immediate Release
In the landscape of cancer therapeutics, the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling remains a cornerstone of anti-angiogenic strategies. This guide provides a comparative analysis of NVP-ACC789, a potent VEGFR tyrosine kinase inhibitor, and its effects on critical downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's performance against other established VEGFR inhibitors, supported by experimental data.
This compound is a selective inhibitor of VEGFRs, primarily targeting VEGFR-2, which plays a pivotal role in mediating the angiogenic signaling cascade initiated by VEGF. By blocking the autophosphorylation of VEGFR-2, this compound effectively curtails the activation of downstream pathways crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors rely on for growth.
Comparative Analysis of Downstream Signaling Inhibition
To validate the efficacy of this compound in modulating downstream signaling, its effects on the phosphorylation of key signaling proteins, namely ERK (extracellular signal-regulated kinase) and Akt, are compared with those of other well-established VEGFR inhibitors such as Sorafenib, Sunitinib, and Axitinib. These proteins are central nodes in the MAPK/ERK and PI3K/Akt pathways, respectively, both of which are critical for cell proliferation and survival.
While direct head-to-head comparative studies with this compound are limited in publicly available literature, this guide synthesizes data from various studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, and this comparison is intended to provide a general benchmark of activity.
| Inhibitor | Target Cells | Treatment Concentration | Change in p-ERK Levels | Change in p-Akt Levels | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Sorafenib | SK-N-AS (Neuroblastoma) | 10 µM | Decreased | Decreased | [1] |
| Sunitinib | Prostate Tumor Endothelial Cells | 1 µM | Decreased | Decreased | [2] |
| Axitinib | Mouse Cardiomyocytes | Not Specified | Modulated (VEGF signaling pathway) | Modulated (VEGF signaling pathway) | [3] |
Note: The table above is intended for illustrative purposes. Direct quantitative comparison is challenging due to the lack of publicly available Western blot data for this compound's effect on p-ERK and p-Akt.
Signaling Pathways and Experimental Workflows
The inhibition of VEGFR-2 by this compound disrupts the intricate signaling network that drives angiogenesis. The following diagrams illustrate the targeted pathway and a typical experimental workflow for validating the inhibitor's effect.
Experimental Protocols
Western Blotting for Phospho-ERK and Phospho-Akt
This protocol provides a general framework for assessing the inhibition of VEGFR-2 downstream signaling. Specific antibody concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines in appropriate growth medium until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of protein phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or an alternative inhibitor for a specified time (e.g., 2 hours).
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation and downstream signaling.
2. Protein Extraction and Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the images using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each sample to determine the relative inhibition.
Conclusion
References
- 1. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor angiogenesis by targeting endothelial surface ATP synthase with sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of NUPR1 inhibits angiogenesis in lung cancer through IRE1/XBP1 and PERK/eIF2α/ATF4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
NVP-ACC789 and Chemotherapy: A Comparative Guide to Preclinical Combination Strategies
For Researchers, Scientists, and Drug Development Professionals
NVP-ACC789 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a crucial role in the inhibition of angiogenesis, a key process in tumor growth and metastasis. While preclinical data on this compound as a monotherapy is established, its synergistic potential with traditional chemotherapy agents is a critical area of investigation for enhancing anti-tumor efficacy. This guide provides a comparative overview of preclinical studies on VEGFR inhibitors, similar in mechanism to this compound, in combination with various chemotherapy agents. The data presented herein, derived from publicly available research, serves as a valuable resource for designing future preclinical and clinical studies involving this compound.
Comparative Efficacy of VEGFR Inhibitors in Combination with Chemotherapy
The following tables summarize key quantitative data from preclinical studies investigating the combination of VEGFR inhibitors with standard chemotherapy agents. These studies utilize various tumor xenograft models to assess the synergistic effects on tumor growth inhibition.
Table 1: Combination of VEGFR Inhibitors with Paclitaxel
| VEGFR Inhibitor | Chemotherapy Agent | Tumor Model | Efficacy Endpoint | Monotherapy Efficacy (VEGFR Inhibitor) | Monotherapy Efficacy (Chemotherapy) | Combination Efficacy | Toxicity |
| BAY 57-9352 | Paclitaxel (15 mg/kg, i.v.) | H460 human non-small cell lung cancer | Tumor Growth Delay (TGD) | 6 days | 10 days | 14 days | Acceptable with reduced BAY 57-9352 dose (40 mg/kg)[1] |
Table 2: Combination of VEGFR Inhibitors with Capecitabine
| VEGFR Inhibitor | Chemotherapy Agent | Tumor Model | Efficacy Endpoint | Monotherapy Efficacy (VEGFR Inhibitor) | Monotherapy Efficacy (Chemotherapy) | Combination Efficacy | Toxicity |
| BAY 57-9352 | Capecitabine (500 mg/kg, p.o.) | Colo-205 human colorectal cancer | Tumor Growth Delay (TGD) | 16 days | 30 days | 40 days | No significant toxicity observed[1] |
Table 3: Combination of VEGFR Inhibitors with Gemcitabine
| VEGFR Inhibitor | Chemotherapy Agent | Tumor Model | Efficacy Endpoint | Monotherapy Efficacy (VEGFR Inhibitor) | Monotherapy Efficacy (Chemotherapy) | Combination Efficacy | Note |
| Aflibercept (VEGF Trap) | Gemcitabine (62.1 mg/kg/day) | Not Specified | Log Cell Kill (log CK) | 2.4 (at 40 mg/kg) | 1.8 | 2.6 | No overlap in host toxicity[2] |
| AEE788 | Gemcitabine | Pancreatic Carcinoma (Orthotopic) | Tumor Weight (g) | 0.33 | Not significant | 0.19 | Combination significantly decreased tumor weight[3] |
| Dovitinib | Gemcitabine and Capecitabine | Advanced Solid Tumors/Pancreatic Cancer | Partial Responses | Not specified | Not specified | 5 patients | Phase Ib study; combination showed encouraging efficacy[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of VEGFR inhibitors in combination with chemotherapy.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a VEGFR inhibitor in combination with a chemotherapy agent in a murine model.
Protocol:
-
Cell Culture and Implantation: Human tumor cells (e.g., H460, Colo-205) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10^7) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, VEGFR inhibitor alone, chemotherapy alone, combination therapy).
-
Drug Administration:
-
The VEGFR inhibitor (e.g., BAY 57-9352) is administered orally (p.o.) daily at a specified dose (e.g., 40-60 mg/kg).
-
The chemotherapy agent (e.g., paclitaxel, capecitabine) is administered via the appropriate route (e.g., intravenous - i.v., or oral - p.o.) at a clinically relevant dose and schedule.
-
-
Tumor Measurement and Efficacy Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary efficacy endpoint is often Tumor Growth Delay (TGD), defined as the difference in the time for the mean tumor volume in the treated and control groups to reach a predetermined size (e.g., 1000 mm³).
-
Toxicity Assessment: Animal body weight is monitored as an indicator of toxicity. At the end of the study, organ tissues may be collected for histopathological analysis.
Cell-Based Proliferation Assay
Objective: To assess the direct effect of a VEGFR inhibitor on the proliferation of endothelial cells.
Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in a low-serum medium and allowed to attach overnight.
-
Compound Treatment: Cells are treated with the test inhibitor at various concentrations in the presence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL).
-
Incubation: The plate is incubated for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, resazurin). The IC50 value (the concentration of inhibitor that reduces cell proliferation by 50%) is then calculated.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of signaling pathways and experimental processes.
Caption: Inhibition of the VEGF signaling pathway by this compound.
Caption: Workflow for a preclinical in vivo xenograft study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Simultaneous Inhibition of EGFR, VEGFR and PDGFR Signaling Combined with Gemcitabine Produces Therapy of Human Pancreatic Carcinoma and Prolongs Survival in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study of the FGFR/VEGFR Inhibitor Dovitinib With Gemcitabine and Capecitabine in Advanced Solid Tumor and Pancreatic Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to the Anti-Angiogenic Effects of NVP-LAQ824 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic properties of the histone deacetylase (HDAC) inhibitor NVP-LAQ824 and the receptor tyrosine kinase (RTK) inhibitors PTK787/ZK222584, Sorafenib, and Sunitinib. The data presented is compiled from various preclinical studies to offer an objective overview of their efficacy and mechanisms of action in inhibiting angiogenesis, a critical process in tumor growth and metastasis.
Mechanism of Action: A Multi-pronged Assault on Tumor Vasculature
These compounds inhibit angiogenesis through distinct but complementary mechanisms. NVP-LAQ824 exerts its effects by altering gene expression through HDAC inhibition, while PTK787/ZK222584, Sorafenib, and Sunitinib directly target the kinase activity of receptors crucial for endothelial cell proliferation and survival.
NVP-LAQ824: As a histone deacetylase inhibitor, NVP-LAQ824 modifies the epigenetic landscape of both tumor and endothelial cells. This leads to the upregulation of tumor suppressor genes like p21 and the downregulation of pro-angiogenic factors such as hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF).[1] It also inhibits the expression of other angiogenesis-related genes like angiopoietin-2 and Tie-2 in endothelial cells.[1]
PTK787/ZK222584 (Vatalanib): This compound is a potent inhibitor of all known VEGF receptor tyrosine kinases (VEGFR-1, -2, and -3).[2] By blocking the ATP-binding site of these receptors, it prevents VEGF-mediated signaling, which is essential for endothelial cell proliferation, migration, and survival.[2][3] It also shows activity against other class III kinases like PDGFRβ, c-Kit, and c-Fms at higher concentrations.[3]
Sorafenib (Nexavar): Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway in tumor cells and also inhibits several receptor tyrosine kinases, including VEGFR-2, VEGFR-3, and PDGFRβ.[4][5][6] This dual action allows it to both directly inhibit tumor cell proliferation and block the formation of new blood vessels.[5]
Sunitinib (Sutent): Sunitinib is another multi-targeted receptor tyrosine kinase inhibitor with potent activity against VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[7][8][9] Its primary anti-angiogenic effects are mediated through the inhibition of VEGFR-2 and PDGFR, leading to a reduction in tumor vascularity.[7][10]
Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the quantitative data on the anti-angiogenic effects of NVP-LAQ824 and its comparators from various preclinical studies.
Table 1: In Vitro Anti-Angiogenic Effects
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| NVP-LAQ824 | Endothelial Cell Proliferation | HUVEC | 100 nM | Inhibition of VEGF-induced proliferation | [1] |
| Endothelial Tube Formation | HUVEC | 100 nM | Inhibition of tube formation | [1] | |
| PTK787/ZK222584 | Endothelial Cell Proliferation | HUVEC | 30 nM (IC50) | Inhibition of VEGF-induced proliferation | [2] |
| Endothelial Cell Migration | HUVEC | Nanomolar range | Inhibition of VEGF-induced migration | [3] | |
| Sorafenib | Endothelial Tube Formation | HUVEC | 5 µM | Significant inhibition of tube formation | [11] |
| Sunitinib | Endothelial Cell Proliferation | HUVEC | Not specified | Inhibits proliferation | [12] |
| Endothelial Cell Migration | HUVEC | Not specified | Inhibits migration | [12] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects
| Compound | Model | Tumor Type | Dose & Schedule | Effect | Reference |
| NVP-LAQ824 + PTK787/ZK222584 | Mouse Xenograft (PC3) | Prostate Cancer | 40 mg/kg/d (NVP-LAQ824) + 100 mg/kg/d (PTK787) | 85% tumor growth inhibition | |
| PTK787/ZK222584 | Mouse Xenograft | Various Human Carcinomas | 25-100 mg/kg, once daily (oral) | Dose-dependent inhibition of tumor growth and microvessel formation | [3] |
| Sorafenib | Mouse Xenograft (PLC/PRF/5) | Hepatocellular Carcinoma | 30 mg/kg | Complete tumor growth inhibition | [5] |
| Mouse Xenograft (UM-SCC-74A) | Head and Neck Squamous Cell Carcinoma | Not specified | 27% decrease in tumor vessel density (alone) | [11] | |
| Sunitinib | Mouse Xenograft (SF188V+) | Human Glioma | 40 mg/kg/day (oral) | 77% decrease in microvessel density | [13] |
| Mouse Xenograft (U87MG) | Glioblastoma | 80 mg/kg (5 days on, 2 days off) | 74% reduction in microvessel density | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Endothelial Cell Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ cells per well and incubated for 12 hours.
-
Synchronization: Cells are synchronized by incubation in a medium containing 2% Fetal Bovine Serum (FBS) for 24 hours.
-
Treatment: The synchronized cells are then treated with the test compounds (e.g., NVP-LAQ824, Sorafenib, Sunitinib) at various concentrations in the presence of a pro-angiogenic stimulus like VEGF.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
Quantification: Cell proliferation is assessed using methods such as direct cell counting with a hemocytometer, or more commonly, colorimetric assays like the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability and proliferation.[15] The absorbance is read using a microplate reader.
Endothelial Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to solidify at 37°C.[16][17]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1 x 10⁴ to 1.5 x 10⁴ cells per well.[16]
-
Treatment: The cells are treated with the test compounds in the presence or absence of a pro-angiogenic stimulus.
-
Incubation: The plate is incubated for 4 to 18 hours to allow for the formation of capillary-like tube structures.[18]
-
Visualization and Quantification: Tube formation is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, or the total area covered by the tube network, often with the aid of imaging software.[19]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human tumor cells (e.g., PC3, PLC/PRF/5, U87MG) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[20][21]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compounds or a vehicle control, administered through an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a specified dosing schedule.[20]
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to determine microvessel density (MVD) by staining for endothelial cell markers like CD31 or CD34.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these anti-angiogenic agents and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathways targeted by NVP-LAQ824 and kinase inhibitors.
References
- 1. The histone deacetylase inhibitor NVP-LAQ824 inhibits angiogenesis and has a greater antitumor effect in combination with the vascular endothelial growth factor receptor tyrosine kinase inhibitor PTK787/ZK222584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 9. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
NVP-ACC789: Comparative Analysis for Target Validation in Novel Tumor Types
For Researchers, Scientists, and Drug Development Professionals
Initial investigations for information on "NVP-ACC789" have yielded no publicly available data. This suggests that this compound may be a proprietary compound in early-stage development, a misidentified designation, or a hypothetical agent. To provide a valuable comparative guide within the scope of the intended research area, this document will focus on the well-characterized MDM2 inhibitor, NVP-CGM097, as a surrogate. The principles and methodologies outlined here for NVP-CGM097 can be directly applied to the evaluation of this compound or any novel MDM2 inhibitor.
The murine double minute 2 (MDM2) proto-oncogene is a critical negative regulator of the p53 tumor suppressor. In many cancers that retain wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions. Inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce apoptosis or cell cycle arrest in these tumors. This guide provides a comparative overview of the preclinical data for the MDM2 inhibitor NVP-CGM097 and other relevant compounds, with a focus on target validation in emerging tumor types.
Comparative Efficacy of MDM2 Inhibitors
The following tables summarize the in vitro potency of NVP-CGM097 in comparison to other MDM2 inhibitors across various cancer cell lines. This data is crucial for assessing the potential of these inhibitors in novel tumor contexts.
Table 1: Comparative IC50 Values of MDM2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | NVP-CGM097 (nM) | Nutlin-3a (nM) | RG7112 (µM) | AMG-232 (nM) |
| SJSA-1 | Osteosarcoma | 350 | - | - | 9.1[1] |
| GOT1 | Neuroendocrine Tumor | ~500 (significant viability decline)[2][3] | - | - | - |
| Glioblastoma Stem Cells (p53 wild-type, average) | Glioblastoma | - | - | 0.72 | 76[4] |
| 464T (MDM2-amplified) | Glioblastoma Stem Cell | - | - | 0.185 | 5.3[4] |
Note: Direct head-to-head IC50 values for all compounds in all listed cell lines are not always available in the public domain. The data presented is compiled from various studies and should be interpreted with caution.
Mechanism of Action: The p53-MDM2 Signaling Pathway
NVP-CGM097 and other similar inhibitors function by disrupting the interaction between MDM2 and p53. This restores p53's function as a transcription factor, leading to the expression of downstream target genes that control cell cycle arrest and apoptosis.
Caption: The p53-MDM2 autoregulatory feedback loop and the point of intervention by NVP-CGM097.
Experimental Workflows for Target Validation
Validating the efficacy of an MDM2 inhibitor in a novel tumor type requires a series of well-defined experiments. Below are standardized workflows for key assays.
Cell Viability Assay Workflow
This workflow outlines the steps for determining the cytotoxic effects of an MDM2 inhibitor on cancer cells.
Caption: A typical workflow for assessing cell viability using a luminescence-based assay.
Western Blot Workflow for Protein Expression Analysis
This workflow details the process of analyzing the expression levels of p53 and its downstream target, p21, following treatment with an MDM2 inhibitor.
Caption: A standard workflow for performing a Western blot to analyze protein expression.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed tumor cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of NVP-CGM097 and comparator compounds in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Western Blotting for p53 and p21 Expression
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with NVP-CGM097 at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for p53-MDM2 Interaction
-
Reagents:
-
Recombinant human MDM2 protein (tagged, e.g., with GST or biotin).
-
A peptide corresponding to the p53 N-terminal domain (tagged with a fluorescent acceptor, e.g., Cy5).
-
A fluorescent donor molecule that binds to the MDM2 tag (e.g., Europium-labeled anti-GST antibody or Streptavidin-Europium).
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well plate, add the MDM2 protein and the p53 peptide to the assay buffer.
-
Add serial dilutions of the test compound (e.g., NVP-CGM097).
-
Add the fluorescent donor molecule.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Determine the IC50 value by plotting the FRET ratio against the logarithm of the inhibitor concentration.
-
Target Validation in Novel Tumor Types: A Path Forward
The data and protocols presented here for NVP-CGM097 provide a robust framework for the validation of MDM2 as a therapeutic target in novel tumor types. The synergistic effects observed with NVP-CGM097 in combination with other agents in neuroblastoma and neuroendocrine tumors highlight the potential for this class of drugs in new indications.[5] Preclinical studies have also shown the activity of MDM2 inhibitors in glioblastoma and melanoma.[6][7][8] The key to successful target validation will be the systematic application of the described experimental workflows to a panel of relevant cancer models, coupled with a thorough analysis of the p53 status of these models. As more data on novel MDM2 inhibitors like the putative this compound becomes available, this comparative guide can serve as a template for their evaluation and potential clinical development.
References
- 1. rcsb.org [rcsb.org]
- 2. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]
- 4. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MDM2 Inhibition in the Treatment of Glioblastoma: From Concept to Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of NVP-ACC789 with Other VEGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI) NVP-ACC789 with other prominent inhibitors in the field. The information is supported by experimental data to inform research and drug development efforts.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, primarily mediated by its receptor tyrosine kinases (VEGFRs), is a key regulator of this process.[1] Consequently, inhibiting VEGFRs has become a central strategy in modern cancer therapy.[1][2] this compound is an inhibitor of human VEGFR-1, VEGFR-2, and VEGFR-3, as well as PDGFR-β.[3] This guide will compare its preclinical profile with other well-established VEGFR TKIs.
In Vitro Kinase Inhibition Profile
The potency of a TKI is fundamentally determined by its ability to inhibit the kinase activity of its target receptor. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
This compound has been shown to be a potent inhibitor of VEGFRs. Enzymatic kinase assays have demonstrated that this compound inhibits human VEGFR-1, VEGFR-2, and VEGFR-3 with IC50 values of 0.38 µM, 0.02 µM, and 0.18 µM, respectively.[3] It also shows inhibitory activity against mouse VEGFR-2 (IC50 of 0.23 µM) and PDGFR-β (IC50 of 1.4 µM).[3]
The following table provides a comparative summary of the in vitro kinase inhibitory activity of this compound and other widely used VEGFR TKIs.
| Inhibitor | VEGFR-1 (Flt-1) IC50 | VEGFR-2 (KDR) IC50 | VEGFR-3 (Flt-4) IC50 | PDGFR-β IC50 | c-Kit IC50 |
| This compound | 0.38 µM [3] | 0.02 µM [3] | 0.18 µM [3] | 1.4 µM [3] | - |
| Sorafenib | - | 90 nM | - | 58 nM | 68 nM |
| Sunitinib | - | 80 nM | - | 2 nM | 6 nM |
| Pazopanib | 30 nM | 40 nM | 84 nM | 46 nM | 74 nM |
| Axitinib | - | 0.2 nM | - | 1.6 nM | 1.7 nM |
| Lenvatinib | 22 nM | 4 nM | 5.2 nM | 50 nM | 40 nM |
| Data for Sorafenib, Sunitinib, Pazopanib, Axitinib, and Lenvatinib are compiled from publicly available databases and literature. A hyphen (-) indicates that data was not readily available. |
Cellular Activity: Inhibition of Endothelial Cell Proliferation and Invasion
Beyond direct kinase inhibition, the cellular consequence of VEGFR TKI activity is a crucial measure of its potential therapeutic efficacy. This is often assessed by measuring the inhibition of endothelial cell proliferation and invasion in response to VEGF stimulation.
This compound has demonstrated potent anti-proliferative effects in VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 1.6 nM.[3] Furthermore, it has been shown to reduce the number of bovine mesenteric endothelial (BME) cells to baseline levels at a concentration of 1 µM in VEGF-treated cultures.[3][4] this compound also completely inhibits VEGF-induced invasion of BME and bovine aortic endothelial (BAE) cells, as well as VEGF-C-induced BAE cell invasion, with maximal effect from 1 µM.[3][4]
The table below compares the cellular anti-proliferative activity of this compound with other VEGFR TKIs.
| Inhibitor | Cell Line | Assay | IC50 |
| This compound | HUVEC | Proliferation | 1.6 nM [3] |
| Sorafenib | HUVEC | Proliferation | ~20 nM |
| Sunitinib | HUVEC | Proliferation | ~10 nM |
| Pazopanib | HUVEC | Proliferation | ~30 nM |
| Axitinib | HUVEC | Proliferation | ~0.1 nM |
| Lenvatinib | HUVEC | Proliferation | ~0.5 nM |
| Data for other TKIs are representative values from published studies. |
In Vivo Anti-Angiogenic and Anti-Tumor Activity
The ultimate preclinical validation of a VEGFR TKI's efficacy comes from in vivo models, typically tumor xenografts in immunocompromised mice. These studies assess the inhibitor's ability to suppress tumor growth by inhibiting angiogenesis.
This compound, administered in daily oral doses for 6 days, has been shown to block VEGF-induced angiogenesis in a dose-dependent manner in vivo.[3][4] While specific tumor growth inhibition data for this compound is not as widely published as for clinically approved drugs, its potent anti-angiogenic activity in vivo suggests a strong potential for anti-tumor efficacy.[3][4]
The following table summarizes the typical in vivo observations for various VEGFR TKIs in xenograft models.
| Inhibitor | Animal Model | Tumor Type | Key Findings |
| This compound | Mouse | Matrigel Plug | Dose-dependent inhibition of VEGF-induced angiogenesis [3][4] |
| Sorafenib | Mouse | Various Xenografts | Significant tumor growth inhibition |
| Sunitinib | Mouse | Various Xenografts | Tumor regression and inhibition of metastasis |
| Pazopanib | Mouse | Various Xenografts | Inhibition of tumor angiogenesis and growth |
| Axitinib | Mouse | Various Xenografts | Potent inhibition of tumor vascularization and growth |
| Lenvatinib | Mouse | Various Xenografts | Broad anti-tumor activity in various models |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Simplified VEGF signaling pathway and the inhibitory action of TKIs.
Caption: General experimental workflow for preclinical evaluation of VEGFR TKIs.
Detailed Experimental Protocols
In Vitro Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme.[5] The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.[6][7]
Protocol:
-
Reagents: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, kinase reaction buffer, and the test inhibitor (this compound or others).[8]
-
Procedure: a. The test inhibitor is serially diluted to various concentrations. b. The recombinant VEGFR-2 kinase is incubated with the test inhibitor in the kinase reaction buffer for a predefined period (e.g., 10-20 minutes) at room temperature. c. The kinase reaction is initiated by adding the biotinylated peptide substrate and ATP. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C. d. The reaction is stopped by adding a stop solution (e.g., EDTA). e. The amount of phosphorylated substrate is quantified. In an ELISA-based format, the reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide. A phospho-tyrosine specific antibody conjugated to a reporter enzyme (e.g., HRP) is then used for detection.[8]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based VEGFR-2 Phosphorylation Assay
Principle: This assay measures the inhibition of VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.[9]
Protocol:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are cultured to near confluency.
-
Procedure: a. Cells are serum-starved for several hours to reduce basal receptor phosphorylation. b. The cells are pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours). c. The cells are then stimulated with a specific concentration of VEGF-A for a short period (e.g., 5-10 minutes) at 37°C to induce VEGFR-2 phosphorylation. d. The stimulation is stopped by placing the cells on ice and washing with ice-cold phosphate-buffered saline (PBS). e. The cells are lysed, and the protein concentration of the lysates is determined. f. The level of phosphorylated VEGFR-2 is determined by Western blotting or ELISA using an antibody specific for a key phosphorylated tyrosine residue (e.g., Tyr1175).[10]
-
Data Analysis: The band intensity of phosphorylated VEGFR-2 is normalized to the total VEGFR-2. The percentage of inhibition is calculated, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
Principle: This study evaluates the anti-tumor efficacy of a VEGFR TKI in a living organism by measuring its ability to inhibit the growth of human tumors implanted in immunocompromised mice.[11]
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure: a. A suspension of human tumor cells (e.g., from a cancer cell line known to be sensitive to angiogenesis inhibition) is injected subcutaneously into the flank of each mouse. b. The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). c. The mice are then randomized into control and treatment groups. d. The treatment group receives the test inhibitor (e.g., this compound) orally at a predetermined dose and schedule. The control group receives a vehicle. e. Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2. f. At the end of the study, the mice are euthanized, and the tumors are excised.
-
Data Analysis: a. Tumor growth curves are plotted for both control and treatment groups. b. The percentage of tumor growth inhibition is calculated. c. The excised tumors can be further analyzed by immunohistochemistry for markers of angiogenesis (e.g., CD31 to determine microvessel density) and cell proliferation (e.g., Ki-67).[11]
Conclusion
This compound is a potent inhibitor of VEGFRs with strong in vitro and in vivo anti-angiogenic activity. Its kinase inhibition profile is comparable to several clinically relevant VEGFR TKIs. The data presented in this guide provides a basis for the further investigation and development of this compound as a potential anti-cancer therapeutic. The detailed experimental protocols offer a framework for researchers to conduct their own comparative studies.
References
- 1. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro kinase assay [protocols.io]
- 7. revvity.com [revvity.com]
- 8. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Sorafenib Resistance: A Comparative Analysis of NVP-BEZ235 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Sorafenib, a multi-kinase inhibitor, has long been a standard of care for advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). However, the development of resistance significantly limits its long-term efficacy. This guide provides a comparative analysis of the investigational drug NVP-BEZ235 (dactolisib) in overcoming sorafenib resistance, based on available preclinical data. NVP-BEZ235 is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently implicated in sorafenib resistance.
Executive Summary
Preclinical studies demonstrate that NVP-BEZ235, both as a monotherapy and in combination with sorafenib, shows significant efficacy in sorafenib-resistant cancer models. The combination therapy, in particular, appears to synergistically inhibit tumor growth by targeting parallel signaling pathways, leading to enhanced apoptosis and reduced cell proliferation compared to either agent alone. This guide will delve into the quantitative data from these studies, the experimental methodologies employed, and the underlying signaling pathways.
Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies investigating the efficacy of NVP-BEZ235 in sorafenib-resistant models.
In Vitro Efficacy of NVP-BEZ235 in Sorafenib-Resistant Cell Lines
| Cell Line | Cancer Type | Treatment | Key Findings |
| HepG2R (Sorafenib-Resistant) | Hepatocellular Carcinoma | Sorafenib + BEZ235 | Greater inhibition of cell proliferation, migration, and colony formation compared to either drug alone.[1] |
| Huh7R (Sorafenib-Resistant) | Hepatocellular Carcinoma | Sorafenib + BEZ235 | Enhanced inhibition of cell proliferation and colony formation; increased apoptosis and autophagy compared to single agents.[2] |
| 786-0, Caki-1 | Renal Cell Carcinoma | NVP-BEZ235 + Sorafenib | Significantly increased anti-proliferative and pro-apoptotic efficacy compared to monotherapy.[3][4] |
In Vivo Efficacy of NVP-BEZ235 in Sorafenib-Resistant Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Findings |
| Huh7R Xenograft | Hepatocellular Carcinoma | Sorafenib + BEZ235 | Significant inhibition of tumor growth, induction of apoptosis, and autophagy.[2] |
| 786-0, Caki-1 Xenografts | Renal Cell Carcinoma | NVP-BEZ235 + Sorafenib | Superior inhibition of tumor growth compared to either drug alone.[3][4] |
| Sorafenib-resistant HCC xenograft | Hepatocellular Carcinoma | Nanoparticle co-delivery of Sorafenib and BEZ235 | Enhanced antitumor effectiveness.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Establishment of Sorafenib-Resistant Cell Lines
Sorafenib-resistant cell lines, such as HepG2R and Huh7R, were developed by chronically exposing the parental cancer cell lines (HepG2 and Huh7) to gradually increasing concentrations of sorafenib over several months.[1][2] Resistance was confirmed by determining the half-maximal inhibitory concentration (IC50) of sorafenib, which was significantly higher in the resistant cells compared to the parental cells.
Cell Viability and Proliferation Assays
The anti-proliferative effects of NVP-BEZ235 and sorafenib, alone and in combination, were commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Colony formation assays were also used to evaluate the long-term proliferative capacity of the cells following treatment.[1][2]
Apoptosis Assays
Apoptosis, or programmed cell death, was quantified using methods such as Annexin V-FITC/PI staining followed by flow cytometry.[2] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
Western Blot Analysis
Western blotting was employed to investigate the molecular mechanisms underlying the effects of the treatments. This technique was used to measure the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and Ras/Raf/MAPK signaling pathways, such as Akt, mTOR, S6K, and ERK.[1][2][6]
In Vivo Xenograft Studies
To assess the in vivo efficacy of NVP-BEZ235, human cancer cells (parental or sorafenib-resistant) were subcutaneously injected into immunodeficient mice.[2][3][4] Once tumors reached a palpable size, the mice were randomized into different treatment groups: vehicle control, sorafenib alone, NVP-BEZ235 alone, and the combination of sorafenib and NVP-BEZ235.[2] Tumor volume and body weight were monitored regularly throughout the treatment period.[2]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for the combination therapy.
Caption: Dual inhibition of Ras/Raf/MAPK and PI3K/Akt/mTOR pathways.
Caption: Overcoming sorafenib resistance with combination therapy.
Conclusion
The preclinical evidence strongly suggests that the dual PI3K/mTOR inhibitor NVP-BEZ235, particularly in combination with sorafenib, represents a promising strategy to overcome acquired resistance to sorafenib in HCC and RCC. The synergistic effect observed in both in vitro and in vivo models highlights the potential of targeting parallel oncogenic pathways to enhance therapeutic efficacy. While these findings are encouraging, further clinical investigation is warranted to validate the safety and efficacy of this combination therapy in patients with sorafenib-resistant tumors.[7]
References
- 1. BEZ235 increases sorafenib inhibition of hepatocellular carcinoma cells by suppressing the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Targeting renal cell carcinoma with NVP-BEZ235, a dual PI3K/mTOR inhibitor, in combination with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting renal cell carcinoma with NVP-BEZ235, a dual PI3K/mTOR inhibitor, in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance of hepatocellular carcinoma to sorafenib can be overcome with co-delivery of PI3K/mTOR inhibitor BEZ235 and sorafenib in nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BEZ235 increases sorafenib inhibition of hepatocellular carcinoma cells by suppressing the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Molecular Basis of Sorafenib Resistance in HCC: Current Findings and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of NVP-ACC789 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NVP-ACC789, a potent and orally active inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, represents a significant asset in the arsenal against angiogenesis-dependent tumors. While its efficacy as a monotherapy is established, the strategic combination of this compound with other targeted inhibitors holds the key to overcoming drug resistance and enhancing therapeutic outcomes. This guide provides a comparative overview of the synergistic potential of this compound with other classes of inhibitors, drawing upon the established principles of combination therapy for VEGFR-targeted agents.
Mechanism of Action: this compound
This compound exerts its anti-angiogenic effects by selectively targeting VEGFRs, key mediators in the formation of new blood vessels, a process critical for tumor growth and metastasis. By inhibiting VEGFR signaling, this compound effectively cuts off the tumor's blood and nutrient supply. Additionally, its inhibitory action on PDGFR disrupts the signaling pathways involved in tumor cell proliferation and survival.
Rationale for Combination Therapies
The complexity and redundancy of signaling pathways within cancer cells often lead to the development of resistance to single-agent therapies. Combining this compound with inhibitors that target distinct but complementary pathways can create a multi-pronged attack, leading to synergistic effects. The primary rationales for such combinations include:
-
Overcoming Resistance: Tumors can evade VEGFR inhibition by activating alternative signaling pathways for survival and angiogenesis. Co-targeting these escape routes can prevent or delay the onset of resistance.
-
Enhanced Efficacy: Simultaneous blockade of multiple critical pathways can lead to a more profound and durable anti-tumor response than targeting a single pathway.
-
Dose Reduction and Toxicity Mitigation: Synergistic combinations may allow for the use of lower doses of each agent, potentially reducing off-target effects and overall toxicity while maintaining or improving efficacy.
Comparative Analysis of Potential Combinations
While specific preclinical or clinical data on the synergistic effects of this compound in combination with other inhibitors is not yet publicly available, extensive research on other VEGFR inhibitors provides a strong basis for predicting promising combination strategies.
Combination with EGFR Inhibitors
The epidermal growth factor receptor (EGFR) pathway is a critical driver of tumor cell proliferation, survival, and invasion. There is significant crosstalk between the VEGFR and EGFR signaling pathways.[1][2] Preclinical studies have demonstrated that combining VEGFR and EGFR inhibitors can result in additive or synergistic anti-tumor effects.[1][2] This is attributed to the dual blockade of tumor cell proliferation and angiogenesis.
Potential Synergistic Mechanisms:
-
Inhibition of both tumor cell-driven proliferation (EGFR) and tumor-driven angiogenesis (VEGFR).
-
Overcoming resistance to EGFR inhibitors, which can be mediated by the upregulation of VEGF.[1][2]
Combination with mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and can be activated downstream of VEGFR signaling. Preclinical and clinical studies have shown that the combination of VEGFR and mTOR inhibitors can be an effective strategy, particularly in renal cell carcinoma. The combination of the mTOR inhibitor everolimus with the VEGFR inhibitor lenvatinib has shown synergistic effects.[3][4]
Potential Synergistic Mechanisms:
-
Vertical blockade of the same signaling pathway at different points.
-
Inhibition of redundant pathways that can compensate for the inhibition of a single target.
Combination with Chemotherapy
Chemotherapy remains a cornerstone of cancer treatment. Combining VEGFR inhibitors with cytotoxic agents has been shown to enhance the efficacy of chemotherapy.[5] The proposed mechanism involves the "normalization" of the tumor vasculature by the VEGFR inhibitor, which improves the delivery and penetration of the chemotherapeutic agent into the tumor.[6]
Potential Synergistic Mechanisms:
-
Increased delivery of chemotherapeutic agents to the tumor.
-
Sensitization of tumor cells to chemotherapy by inhibiting survival signals.
Data Summary
As specific quantitative data for this compound combination therapies are not available, the following table provides a generalized summary of expected outcomes based on studies with other VEGFR inhibitors.
| Combination Partner Class | Expected Synergistic Outcome | Supporting Rationale |
| EGFR Inhibitors | Increased tumor growth inhibition, delayed resistance | Dual blockade of proliferation and angiogenesis; overcoming VEGF-mediated resistance to EGFR inhibition.[1][2] |
| mTOR Inhibitors | Enhanced anti-proliferative and anti-angiogenic effects | Vertical pathway inhibition; targeting of parallel survival pathways.[3] |
| Chemotherapy | Improved tumor response rates and progression-free survival | Enhanced drug delivery through vascular normalization; inhibition of chemoresistance pathways.[5][6] |
Experimental Protocols
While specific protocols for this compound are not available, a general workflow for assessing synergistic effects is outlined below.
Cell Viability and Synergy Assessment:
-
Cell Culture: Culture relevant cancer cell lines in appropriate media.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination partner for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Studies:
-
Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, combination partner alone, and the combination of both agents.
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups to assess for synergistic effects in vivo.
Visualizing the Pathways and Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: VEGFR and EGFR signaling pathways converge on common downstream effectors.
Caption: A typical workflow for in vitro synergy assessment.
Conclusion
While direct experimental evidence for synergistic combinations involving this compound is currently limited in the public domain, the well-established principles of combining VEGFR inhibitors with other targeted agents and chemotherapy provide a strong rationale for future investigations. The exploration of this compound in combination with EGFR inhibitors, mTOR inhibitors, and conventional chemotherapy is a promising avenue for developing more effective and durable cancer therapies. Further preclinical and clinical studies are warranted to elucidate the specific synergistic effects and optimal combination strategies for this compound.
References
- 1. The role of VEGF and EGFR inhibition: implications for combining anti-VEGF and anti-EGFR agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase Ib Study of Combined VEGFR and mTOR Inhibition With Vatalanib and Everolimus in Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergy between VEGF/VEGFR inhibitors and chemotherapy agents in the phase I clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of NVP-ACC789: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of NVP-ACC789, a potent VEGFR inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following protocols are based on established best practices for the disposal of similar research-grade laboratory chemicals. Adherence to these guidelines, in conjunction with your institution's specific safety and environmental regulations, is crucial for ensuring a safe laboratory environment and minimizing ecological impact.
Key Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the key characteristics of this compound.[1][2]
| Property | Value |
| Molecular Formula | C₂₁H₁₇BrN₄ |
| Molecular Weight | 405.3 g/mol |
| Synonyms | ACC-789, ZK-202650 |
| Appearance | Solid (assumed) |
| Solubility | Soluble in DMSO (60 mg/mL, 148.04 mM) |
Pre-Disposal and Handling Protocols
Before beginning any experimental work that will generate this compound waste, it is imperative to have a disposal plan in place. Proper handling during use is critical to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Standard PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields, is mandatory.
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and designated chemical storage area, away from incompatible materials.
Step-by-Step Disposal Procedure
The disposal of this compound waste should be approached systematically. The following steps provide a general framework; however, always consult and adhere to your institution's Environmental Health and Safety (EHS) department guidelines and local regulations, which supersede any general recommendations.
Step 1: Waste Segregation
Isolate all waste streams containing this compound from other laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, absorbent pads).
Step 2: Disposal of Solid this compound Waste
For the disposal of pure, solid this compound:
-
Dissolution: In a chemical fume hood, carefully dissolve the solid waste in a suitable combustible solvent. Alcohols or a mixture of flammable solvents are often recommended.
-
Containerization: Transfer the resulting solution to a designated, properly labeled hazardous waste container that is compatible with the solvent used.
Step 3: Disposal of Liquid this compound Waste
For solutions containing this compound:
-
Collection: Collect all liquid waste in a clearly labeled, sealed, and appropriate chemical waste container.
-
EHS Pickup: Manage this container as hazardous chemical waste and arrange for pickup and disposal through your institution's EHS department.
Prohibited Disposal Method: Do not discharge this compound waste into drains or sewer systems.[3]
Step 4: Disposal of Contaminated Materials
All materials that have come into contact with this compound should be treated as hazardous waste.
-
Packaging: Place all contaminated disposable materials, such as gloves, absorbent pads, and empty vials, into a sealed and clearly labeled hazardous waste bag or container.[3]
-
Disposal: Dispose of this container according to your institution's procedures for solid hazardous waste.
Step 5: Disposal of Empty this compound Containers
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., the solvent used to prepare solutions).
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste.
-
Container Disposal: Deface or remove the original label. The cleaned container can typically be disposed of in the regular laboratory glass or solid waste stream, as per your institution's guidelines.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these rigorous disposal protocols, laboratory professionals can uphold their commitment to a safe research environment and environmental stewardship. Always prioritize your local EHS guidelines as the primary source of information for chemical waste disposal.
References
Essential Safety and Operational Guide for Handling NVP-ACC789
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of NVP-ACC789. As a potent kinase inhibitor, stringent adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This guide is intended to be a primary resource for laboratory safety and chemical handling, establishing a foundation of trust and value beyond the product itself.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Below is a summary of the required PPE, followed by a more detailed breakdown.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling powder or solutions. | Protects against splashes, aerosols, and airborne particles entering the eyes or face. |
| Body Protection | Disposable, solid-front, back-closing gown made of low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, BSC) to prevent inhalation.[2] |
| Foot and Hair Protection | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated handling area. |
II. Experimental Protocols: Safe Handling and Solution Preparation
All handling of solid this compound and its concentrated solutions should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[2]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by lining it with absorbent, disposable bench paper. Have a clearly labeled hazardous waste container ready for all disposable items.
-
Weighing: If weighing the solid form of the compound, do so within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of the powder.
-
Reconstitution: When preparing solutions, add the solvent to the solid compound slowly and carefully to avoid splashing. Use a properly calibrated pipette for accurate measurement.
-
Labeling: Clearly label all vials and tubes containing this compound with the compound name, concentration, date, and appropriate hazard symbols.
-
Post-Handling: After handling, wipe down the work surface with an appropriate deactivating agent (if known) or a suitable solvent (e.g., 70% ethanol), followed by water. Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in the designated hazardous waste container.
Diagram 1: Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
